Product packaging for Cgp 31358(Cat. No.:CAS No. 125652-47-3)

Cgp 31358

Cat. No.: B1668492
CAS No.: 125652-47-3
M. Wt: 370.8 g/mol
InChI Key: STTFFDLZKCMBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

binds to site on NMDA receptor that is coupled to both transmitter recognition site & the channel domain;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19ClN4O2 B1668492 Cgp 31358 CAS No. 125652-47-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125652-47-3

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

1-[4-[2-(4-chlorophenyl)propan-2-yl]-2-methoxyphenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H19ClN4O2/c1-19(2,12-4-7-14(20)8-5-12)13-6-9-15(16(10-13)26-3)24-11-22-18(23-24)17(21)25/h4-11H,1-3H3,(H2,21,25)

InChI Key

STTFFDLZKCMBQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)N3C=NC(=N3)C(=O)N)OC

Appearance

Solid powder

Other CAS No.

125652-47-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-(4-chloro-alpha,alpha-dimethylbenzyl)-2-methoxyphenyl)-1,2,4-triazole-3-carboxamide
CGP 31358
CGP-31358

Origin of Product

United States

Foundational & Exploratory

The Unraveling of CGP 31358: A Technical Guide to the Mechanism of Action of the GABA-B Receptor Antagonist CGP 35348

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial inquiries for "CGP 31358" did not yield a specific compound with substantial research literature. However, the closely related compound, CGP 35348 , is a well-documented and pivotal tool in neuroscience research. This guide will, therefore, focus on the established mechanism of action of CGP 35348, a selective antagonist of the GABA-B receptor. It is presumed that the original query likely contained a typographical error and intended to investigate this widely studied molecule.

Core Mechanism of Action: Selective Antagonism of the GABA-B Receptor

CGP 35348 functions as a competitive antagonist at the γ-aminobutyric acid type B (GABA-B) receptor.[1] Unlike the ionotropic GABA-A receptor, the GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR).[2][3] Activation of the GABA-B receptor by its endogenous ligand, GABA, initiates a signaling cascade that typically leads to inhibitory neurotransmission. CGP 35348 exerts its effects by binding to the GABA-B receptor, thereby preventing GABA from binding and initiating these downstream signaling events.

The antagonism of CGP 35348 has been demonstrated to be selective for the GABA-B receptor, with no significant affinity for other receptor types.[1] Notably, it exhibits a higher affinity for postsynaptic GABA-B receptors compared to their presynaptic counterparts.[4]

Quantitative Pharmacological Data

The antagonistic potency of CGP 35348 has been quantified in various experimental systems. The following table summarizes key quantitative data.

ParameterValueExperimental SystemReference
IC50 34 µMGABA-B receptor binding assay in rat cortical membranes

Impact on GABA-B Receptor Signaling Pathways

The GABA-B receptor is coupled to inhibitory G-proteins of the Gi/o family. Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. CGP 35348, by blocking the initial activation of the receptor, prevents these subsequent signaling events.

The primary downstream signaling pathways affected by GABA-B receptor activation, and consequently inhibited by CGP 35348, include:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarization of the postsynaptic membrane, and a slow inhibitory postsynaptic potential (IPSP).

    • Inhibition of voltage-gated calcium channels (VGCCs): This presynaptic effect reduces the influx of calcium ions into the nerve terminal, thereby decreasing the release of neurotransmitters.

The following diagram illustrates the canonical GABA-B receptor signaling pathway and the point of intervention by CGP 35348.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Binds & Activates CGP35348 CGP 35348 CGP35348->GABAB_R Binds & Blocks G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Produces K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Mediates Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx Mediates Electrophysiology_Workflow A Prepare Acute Brain Slices (e.g., Hippocampus) B Transfer Slice to Recording Chamber A->B C Establish Stable Baseline Electrophysiological Recording B->C D Bath Apply GABA-B Agonist (e.g., Baclofen) C->D E Observe and Quantify Effect (e.g., Hyperpolarization) D->E F Washout Agonist E->F G Pre-incubate with CGP 35348 F->G H Re-apply GABA-B Agonist in the presence of CGP 35348 G->H I Observe and Quantify Antagonism of Agonist Effect H->I J Data Analysis and Conclusion I->J

References

discovery and history of Cgp 31358 development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Cgp 31358" has yielded limited publicly available information, suggesting that this compound may be an internal designation from the former pharmaceutical company Ciba-Geigy that was not extensively studied in publicly documented research or pursued for further development. The prefix "Cgp" is commonly associated with compounds originating from Ciba-Geigy.

Initial investigations across scientific databases, patent archives, and chemical supplier catalogs did not reveal any specific details regarding the discovery, history, chemical structure, mechanism of action, or any experimental data for a compound designated this compound. The search did not produce any peer-reviewed publications, clinical trial records, or patents that would allow for the creation of the requested in-depth technical guide.

It is possible that this compound was a preclinical candidate that was discontinued in the early stages of research and development. Pharmaceutical companies often synthesize and screen thousands of compounds, with only a very small fraction progressing to a stage where they are described in public literature. Information on such early-stage compounds often remains within internal company archives.

Without access to primary scientific literature or other technical documentation, it is not possible to provide the requested data on experimental protocols, quantitative data tables, or signaling pathway diagrams. Further investigation would likely require access to the internal historical archives of Ciba-Geigy, which later merged to form Novartis.

Unveiling the Interaction of CGP 31358 with the NMDA Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological disorders, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding characteristics of CGP 31358, an anticonvulsant agent, to the NMDA receptor. While specific data on its interaction with various receptor subtypes are limited, this document consolidates the available quantitative data, outlines detailed experimental protocols for characterizing its binding site, and presents relevant signaling pathways and experimental workflows through standardized diagrams.

Introduction to the NMDA Receptor

The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). The specific combination of GluN2 subunits dictates the receptor's pharmacological and biophysical properties, including agonist affinity, channel conductance, and deactivation kinetics. Activation of the NMDA receptor requires the simultaneous binding of both glutamate and a co-agonist (glycine or D-serine), leading to the opening of a non-selective cation channel that is highly permeable to Ca²⁺. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic function.

This compound and its Interaction with the NMDA Receptor

This compound is recognized as an anticonvulsant agent that modulates NMDA receptor activity. Evidence suggests that it exerts its effect by interfering with the binding of the endogenous agonist, L-glutamate.

Quantitative Data on Binding Affinity

The primary available quantitative measure of this compound's potency at the NMDA receptor is its ability to inhibit the binding of L-glutamate.

CompoundParameterValueTargetReference
This compoundIC₅₀53 μML-Glutamate binding to NMDA receptor complex[1]

Note: Further research is required to determine the binding affinities (Ki or IC₅₀ values) of this compound for specific NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.).

Experimental Protocols for Characterizing the this compound Binding Site

To further elucidate the precise binding site and subtype selectivity of this compound, a combination of biochemical and electrophysiological assays would be employed.

Competitive Radioligand Binding Assay

This technique is used to determine the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to a specific site. Given that this compound inhibits L-glutamate binding, a competitive assay with a radiolabeled glutamate site antagonist would be appropriate.

Objective: To determine the inhibition constant (Ki) of this compound for the glutamate binding site on different NMDA receptor subtypes.

Materials:

  • Membrane preparations from cells expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with GluN1 and a specific GluN2 subunit).

  • Radiolabeled glutamate site antagonist (e.g., [³H]CGP 39653).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the membrane preparations with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound.

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC₅₀ value is determined from this curve and then converted to a Ki value using the Cheng-Prusoff equation.

Electrophysiology

Whole-cell patch-clamp electrophysiology on cells expressing specific NMDA receptor subtypes can be used to functionally characterize the inhibitory effect of this compound.

Objective: To determine the effect of this compound on NMDA receptor-mediated currents and to assess its mechanism of action (e.g., competitive vs. non-competitive antagonism).

Materials:

  • HEK293 cells or oocytes expressing specific NMDA receptor subtypes.

  • Patch-clamp rig with amplifier and data acquisition system.

  • External and internal recording solutions.

  • NMDA and glycine (agonists).

  • This compound.

Procedure:

  • Cell Culture: Culture cells expressing the desired NMDA receptor subtype.

  • Recording: Establish a whole-cell patch-clamp recording.

  • Agonist Application: Apply a saturating concentration of NMDA and glycine to elicit a maximal current response.

  • This compound Application: Co-apply varying concentrations of this compound with the agonists.

  • Data Analysis: Measure the reduction in the current amplitude in the presence of this compound to determine the IC₅₀. To assess the mechanism, Schild analysis can be performed by measuring the shift in the agonist dose-response curve in the presence of different concentrations of this compound.

Site-Directed Mutagenesis

This technique can be used to identify specific amino acid residues within the glutamate binding pocket of the GluN2 subunit that are critical for the binding of this compound.

Objective: To pinpoint the amino acid residues involved in the interaction with this compound.

Procedure:

  • Identify Putative Binding Site Residues: Based on homology modeling with known glutamate binding site structures, identify key residues.

  • Mutate Residues: Systematically mutate these residues to alanine or other amino acids.

  • Express Mutant Receptors: Express the mutant NMDA receptors in a cellular system.

  • Functional Assay: Perform electrophysiological or radioligand binding assays to determine if the mutation alters the potency of this compound. A significant shift in IC₅₀ or Ki would indicate that the mutated residue is important for binding.

Visualizing Key Pathways and Workflows

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca2+ Ca2+ NMDA_Receptor->Ca2+ Influx CaMKII CaMKII Ca2+->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Regulates

Caption: Simplified NMDA receptor signaling cascade.

Experimental Workflow for Determining Binding Affinity

Binding_Affinity_Workflow Start Start Prepare_Membranes Prepare Membranes with NMDA Receptor Subtypes Start->Prepare_Membranes Incubate Incubate Membranes with [3H]Ligand & this compound Prepare_Membranes->Incubate Filter Separate Bound/Free Ligand (Filtration) Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Workflow for competitive radioligand binding assay.

Logical Relationship for Site-Directed Mutagenesis

Mutagenesis_Logic Hypothesize_Site Hypothesize Binding Site Residues Mutate_Residue Mutate Specific Residue Hypothesize_Site->Mutate_Residue Assay_Binding Assay Binding of This compound Mutate_Residue->Assay_Binding Compare_Potency Potency Changed? Assay_Binding->Compare_Potency Residue_Important Residue is Important for Binding Compare_Potency->Residue_Important Yes Residue_Not_Important Residue is Not Important for Binding Compare_Potency->Residue_Not_Important No

Caption: Logic flow for site-directed mutagenesis studies.

Conclusion

This compound presents as a modulator of the NMDA receptor, likely acting as a competitive antagonist at the glutamate binding site. The provided IC₅₀ value of 53 μM offers a starting point for understanding its potency. However, a comprehensive characterization of its binding site, including its affinity for various GluN2 subunits, is essential for a complete understanding of its pharmacological profile. The experimental protocols detailed in this guide provide a clear roadmap for researchers to further investigate the specific interactions of this compound with the NMDA receptor, which will be crucial for any future drug development efforts targeting this complex and vital receptor.

References

chemical structure and properties of Cgp 31358

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the chemical structure, properties, and biological activity of "Cgp 31358" have yielded no specific results. This designation may be an internal compound code, a deprecated name, or a highly specific identifier not widely indexed in public chemical databases and scientific literature.

Without a definitive chemical structure or established scientific record, it is not possible to provide an in-depth technical guide as requested. Key information required for such a document, including chemical properties, mechanism of action, signaling pathways, and experimental protocols, remains unavailable in the public domain.

To proceed with this request, a more common chemical name, a Chemical Abstracts Service (CAS) number, a SMILES string, or a reference to a peer-reviewed scientific publication mentioning this compound is required. This information will be crucial to access the necessary data to fulfill the comprehensive requirements of the user's request, including the creation of data tables and visualizations of its biological activity.

The Modulatory Effects of CGP 31358 on NMDA Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the pharmacological effects of the anticonvulsant agent CGP 31358 on the N-methyl-D-aspartate (NMDA) receptor. The core focus is its interaction with the binding of the endogenous agonist L-glutamate and the non-competitive antagonist MK-801. This document summarizes the available quantitative data, outlines detailed experimental protocols for relevant binding assays, and presents visual representations of the involved signaling pathways and experimental workflows.

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission and plasticity. Its dysfunction is implicated in various neurological disorders. The NMDA receptor complex possesses multiple binding sites, including the transmitter recognition site where L-glutamate binds, and a site within the ion channel where non-competitive antagonists like MK-801 (dizocilpine) bind.

This compound is an anticonvulsant compound that exerts its effects through interaction with the NMDA receptor complex. Understanding the precise nature of this interaction is vital for elucidating its mechanism of action and for the development of novel therapeutics targeting the NMDA receptor. This guide focuses on the effects of this compound on the binding of two key ligands: the primary agonist L-glutamate and the channel blocker MK-801.

Quantitative Data on this compound's Effect on Ligand Binding

The primary quantitative finding for the interaction of this compound with the NMDA receptor pertains to its effect on L-glutamate binding.

CompoundLigandAssay TypeParameterValueSource
This compoundL-GlutamateCompetitive BindingIC5053 µM[1]

Note: Extensive literature searches did not yield quantitative data regarding the direct effect of this compound on the binding of MK-801 to the NMDA receptor. Research indicates that this compound binds to a site on the NMDA receptor complex that is coupled to both the transmitter recognition site and the channel domain, suggesting a potential allosteric interaction with the MK-801 binding site[1]. However, specific binding affinity (Ki) or IC50 values for this compound at the MK-801 site are not publicly available.

Experimental Protocols

The following are detailed methodologies for conducting radioligand binding assays to determine the effects of compounds like this compound on L-glutamate and MK-801 binding to the NMDA receptor. These are generalized protocols that can be adapted for specific experimental needs.

[³H]-L-Glutamate Competitive Binding Assay

This assay is designed to determine the affinity of a test compound (e.g., this compound) for the L-glutamate binding site on the NMDA receptor by measuring its ability to displace a radiolabeled L-glutamate analog.

Materials:

  • Radioligand: [³H]-L-glutamate

  • Test Compound: this compound

  • Non-specific Binding Control: High concentration of unlabeled L-glutamate (e.g., 1 mM)

  • Membrane Preparation: Synaptosomal membranes prepared from a brain region rich in NMDA receptors (e.g., rat cerebral cortex or hippocampus).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate synaptosomal membranes. Resuspend the final pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [³H]-L-glutamate (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]-L-glutamate, and a high concentration of unlabeled L-glutamate.

    • Competition: Membrane preparation, [³H]-L-glutamate, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

[³H]-MK-801 Binding Assay (to test for allosteric modulation)

This assay is used to determine if a test compound allosterically modulates the binding of the channel blocker [³H]-MK-801. Since MK-801 binding is use-dependent, the presence of NMDA receptor agonists (glutamate and a co-agonist like glycine or D-serine) is typically required.

Materials:

  • Radioligand: [³H]-MK-801

  • Test Compound: this compound

  • Agonists: L-glutamate and Glycine (or D-serine)

  • Non-specific Binding Control: High concentration of unlabeled MK-801 or another potent channel blocker like phencyclidine (PCP).

  • Membrane Preparation: As described in section 3.1.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus and Scintillation System

Procedure:

  • Membrane Preparation: Follow the protocol in section 3.1.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Basal Binding: Membrane preparation, [³H]-MK-801, and assay buffer.

    • Stimulated Binding (Total): Membrane preparation, [³H]-MK-801, L-glutamate, and glycine.

    • Non-specific Binding: Membrane preparation, [³H]-MK-801, L-glutamate, glycine, and a high concentration of unlabeled MK-801.

    • Modulation: Membrane preparation, [³H]-MK-801, L-glutamate, glycine, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow for channel opening and [³H]-MK-801 binding.

  • Filtration and Counting: Follow the procedures described in section 3.1.

  • Data Analysis:

    • Calculate specific stimulated binding.

    • Determine the effect of this compound on the specific stimulated binding of [³H]-MK-801. Data can be expressed as a percentage of control (stimulated binding in the absence of this compound).

    • If this compound shows concentration-dependent inhibition or enhancement, an IC50 or EC50 value can be calculated.

Visualizations

Signaling Pathway Diagram

NMDA_Receptor_Signaling cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate L-Glutamate GlutamateSite Glutamate Binding Site Glutamate->GlutamateSite Binds CGP31358 This compound CGP31358->GlutamateSite Inhibits Binding (IC50 = 53 µM) MK801 MK-801 MK801Site MK-801 Binding Site MK801->MK801Site Binds Channel Ion Channel GlutamateSite->Channel Activates Ca_Influx Ca²⁺ Influx Channel->Ca_Influx Allows MK801Site->Channel Blocks Downstream Downstream Signaling Ca_Influx->Downstream

Caption: NMDA Receptor signaling and points of ligand interaction.

Experimental Workflow: Competitive L-Glutamate Binding Assay

L_Glutamate_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Brain Membrane Homogenate B1 Incubate Membranes with [³H]-L-Glutamate & this compound A1->B1 A2 Prepare Radioligand ([³H]-L-Glutamate) A2->B1 A3 Prepare this compound Serial Dilutions A3->B1 B2 Separate Bound from Free Ligand via Filtration B1->B2 B3 Quantify Bound Radioactivity (Scintillation Counting) B2->B3 C1 Calculate Specific Binding B3->C1 C2 Plot % Inhibition vs. [this compound] C1->C2 C3 Determine IC50 via Non-linear Regression C2->C3

Caption: Workflow for the [³H]-L-Glutamate competitive binding assay.

Experimental Workflow: [³H]-MK-801 Allosteric Modulation Assay

MK801_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Brain Membrane Homogenate B1 Incubate Membranes with Agonists, [³H]-MK-801 & this compound A1->B1 A2 Prepare Radioligand ([³H]-MK-801) A2->B1 A3 Prepare this compound Serial Dilutions A3->B1 A4 Prepare Agonists (L-Glutamate + Glycine) A4->B1 B2 Separate Bound from Free Ligand via Filtration B1->B2 B3 Quantify Bound Radioactivity (Scintillation Counting) B2->B3 C1 Calculate Specific Binding B3->C1 C2 Determine Effect of this compound on [³H]-MK-801 Binding C1->C2

Caption: Workflow for the [³H]-MK-801 allosteric modulation assay.

Conclusion

This compound demonstrates clear inhibitory effects on the binding of the endogenous agonist L-glutamate to the NMDA receptor, with a reported IC50 of 53 µM[1]. This action at the transmitter recognition site likely contributes significantly to its anticonvulsant properties. While it is suggested that this compound's binding site is coupled to the ion channel domain, there is currently a lack of publicly available data to quantify its direct or allosteric effects on the binding of the channel blocker MK-801. Further research, employing the experimental protocols detailed herein, is warranted to fully elucidate the complete pharmacological profile of this compound at the NMDA receptor complex. Such studies would provide a more comprehensive understanding of its mechanism of action and could inform the development of future NMDA receptor modulators.

References

An In-depth Technical Guide on the Role of CGP Compounds in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of specific CGP compounds, primarily potent GABA-B receptor antagonists, in neuroscience research. It delves into their mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols, and visualizes associated signaling pathways and experimental workflows. While the initial query specified "Cgp 31358," our investigation indicates this may be a less common compound or a potential typographical error, as available research points to its role as an NMDA receptor antagonist.[1][2][3] The focus of this guide will be on the more extensively researched and functionally related GABA-B receptor antagonists, CGP 35348 and CGP 55845A, which are pivotal tools in understanding the GABAergic system.

Core Mechanism of Action

The primary mechanism of action for compounds like CGP 35348 and CGP 55845A is the selective antagonism of the GABA-B receptor.[4] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system. By blocking these receptors, CGP compounds prevent the binding of the endogenous ligand, gamma-aminobutyric acid (GABA), thereby inhibiting the downstream signaling cascade. This blockade leads to a disinhibition of neuronal activity, which has profound effects on various physiological and pathological processes, including learning and memory, epilepsy, and mood disorders.

Quantitative Data Summary

The potency and selectivity of CGP compounds are critical for their application in research. The following tables summarize key quantitative data for the most prominent GABA-B receptor antagonists in this class.

CompoundTarget ReceptorIC50 ValuepKi ValueNotes
CGP 35348 GABA-B34 µM-Selective, brain-penetrant. Higher affinity for postsynaptic vs. presynaptic receptors.
CGP 55845A GABA-B5 nM8.35Potent and selective antagonist.

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. pKi is the negative logarithm of the Ki value, which represents the binding affinity of a ligand for a receptor.

Signaling Pathways

The antagonism of GABA-B receptors by CGP compounds interrupts a key inhibitory signaling pathway in neurons. The following diagram illustrates the canonical GABA-B receptor signaling pathway and the point of intervention by CGP antagonists.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Activates CGP CGP Antagonist CGP->GABAB_R Blocks G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Promotes Ca_ion Ca2+ Influx (Inhibited) Ca_channel->Ca_ion Mediates

Caption: GABA-B receptor signaling pathway and antagonism by CGP compounds.

Experimental Protocols

CGP compounds are utilized in a variety of experimental paradigms to investigate the function of the GABA-B system. Below are detailed methodologies for key experiments.

This protocol is designed to assess the effect of CGP compounds on synaptic transmission in ex vivo brain slices.

  • Slice Preparation:

    • Anesthetize an adult rodent (e.g., Sprague-Dawley rat) with isoflurane and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording:

    • Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Using a microscope with differential interference contrast optics, identify a neuron for whole-cell patch-clamp recording.

    • Pull glass pipettes (3-6 MΩ resistance) and fill them with an internal solution appropriate for recording either excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).

    • Establish a whole-cell recording configuration.

    • Record baseline synaptic activity (e.g., evoked or spontaneous IPSCs).

  • Drug Application:

    • Prepare a stock solution of the CGP compound (e.g., CGP 55845A) in water or a suitable solvent.

    • Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM).

    • Bath-apply the CGP compound-containing aCSF to the slice and record the changes in synaptic activity.

    • To confirm GABA-B receptor involvement, a GABA-B agonist like baclofen can be co-applied or applied sequentially.

This protocol allows for the measurement of neurotransmitter levels in the brain of a freely moving animal following administration of a CGP compound.

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., Wistar rat) with a suitable anesthetic (e.g., ketamine/xylazine cocktail).

    • Place the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

    • Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Allow a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Collection:

    • Administer the CGP compound (e.g., CGP 35348) systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).

    • Continue collecting dialysate samples for several hours post-administration.

    • Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, GABA) using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

This test is used to assess antidepressant-like effects of CGP compounds.

  • Apparatus:

    • A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to escape or touch the bottom.

  • Procedure:

    • Pre-test session (Day 1): Place the animal (e.g., mouse or rat) in the cylinder for a 15-minute adaptation swim. This induces a state of behavioral despair in the subsequent test.

    • Drug Administration (Day 2): Administer the CGP compound or vehicle control at a specific time before the test session (e.g., 30-60 minutes).

    • Test session (Day 2): Place the animal back into the water-filled cylinder for a 5-6 minute session.

    • Record the session with a video camera for later analysis.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

    • A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of a CGP compound on neurotransmitter release using in vivo microdialysis.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment Day cluster_analysis Analysis surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery (Several Days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion stabilization Stabilization Period (1-2 hours) perfusion->stabilization baseline Collect Baseline Dialysate Samples stabilization->baseline drug_admin Administer CGP Compound baseline->drug_admin post_drug_collection Collect Post-Drug Dialysate Samples drug_admin->post_drug_collection hplc HPLC Analysis of Neurotransmitters post_drug_collection->hplc data_analysis Data Interpretation and Statistical Analysis hplc->data_analysis

Caption: A typical workflow for an in vivo microdialysis experiment.

References

CGP 31358: A Novel Anticonvulsant Targeting the NMDA Receptor Complex

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CGP 31358 is an investigational compound that has demonstrated anticonvulsant properties, positioning it as a potential therapeutic candidate for epilepsy. Its mechanism of action is centered on the N-methyl-D-aspartate (NMDA) receptor complex, a key player in excitatory neurotransmission. This compound has been shown to inhibit the binding of L-Glutamate to the NMDA receptor, suggesting a modulatory role at this critical synapse. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological profile, mechanism of action, and the experimental methodologies used to elucidate its effects.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel anticonvulsant therapies with improved efficacy and tolerability remains a critical area of research. The glutamatergic system, particularly the NMDA receptor, is a well-established target for antiepileptic drug development due to its central role in seizure generation and propagation. This compound has emerged as a compound of interest, with preliminary studies indicating its potential as an anticonvulsant agent acting via the NMDA receptor pathway.[1][2]

Pharmacological Profile

Mechanism of Action

This compound exerts its effects by interacting with the NMDA receptor complex. Specifically, it has been identified as an agent that binds to a site on the NMDA receptor that is coupled to both the transmitter recognition site and the channel domain.[1][2] This interaction leads to an inhibition of the binding of the primary excitatory neurotransmitter, L-Glutamate.

Quantitative Data

The following table summarizes the key quantitative data available for this compound's interaction with the NMDA receptor.

ParameterValueDescriptionReference
IC50 53 µMConcentration of this compound that inhibits 50% of L-Glutamate binding to the NMDA receptor complex.[1]

Further quantitative data on the in vivo anticonvulsant efficacy of this compound, such as ED50 values from animal models, are detailed in the primary literature but are not publicly available in the sources accessed.

Experimental Protocols

The following sections detail the generalized experimental methodologies relevant to the investigation of this compound's anticonvulsant and receptor binding properties.

In Vitro Radioligand Binding Assays

This assay is designed to determine the affinity of a test compound for the glutamate binding site on the NMDA receptor.

  • Tissue Preparation: Synaptic plasma membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus). The tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the synaptic membranes.

  • Assay Conditions: The prepared membranes are incubated with the radioligand L-[3H]glutamate and varying concentrations of the test compound (this compound). The incubation is typically carried out in a Tris-HCl buffer at a specific pH and temperature for a defined period.

  • Separation and Detection: Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove non-specific binding. The radioactivity retained on the filters, representing the bound L-[3H]glutamate, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of L-[3H]glutamate (IC50 value).

This assay is used to investigate the interaction of a test compound with the ion channel pore of the NMDA receptor.

  • Principle: [3H]MK-801 is a non-competitive NMDA receptor antagonist that binds within the ion channel. The binding of [3H]MK-801 is dependent on the channel being in an open state, which is typically induced by the presence of glutamate and a co-agonist like glycine or D-serine.

  • Assay Procedure: Similar to the L-[3H]glutamate binding assay, synaptic membranes are incubated with [3H]MK-801 in the presence of glutamate and a co-agonist, along with different concentrations of the test compound.

  • Data Interpretation: An increase or decrease in [3H]MK-801 binding in the presence of the test compound can provide insights into its modulatory effects on the NMDA receptor channel.

In Vivo Anticonvulsant Models

The MES test is a widely used animal model to screen for compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Typically performed in mice or rats.

  • Procedure: A brief electrical stimulus is delivered through corneal or auricular electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension. The test compound is administered at various doses prior to the electrical stimulus.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

The PTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures, and it is considered a model for absence seizures.

  • Animal Model: Commonly conducted in mice.

  • Procedure: The chemical convulsant pentylenetetrazol is administered to the animals, typically via subcutaneous or intraperitoneal injection, at a dose that reliably induces clonic seizures. The test compound is given at different doses before the PTZ administration.

  • Endpoint: The animals are observed for the presence or absence of clonic seizures for a defined period. The latency to the first seizure can also be measured.

  • Data Analysis: The ED50, the dose of the compound that prevents seizures in 50% of the animals, is determined.

Signaling Pathways and Experimental Workflow

NMDA Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the NMDA receptor and the proposed site of action for this compound.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_Receptor:g Binds Glycine Glycine Glycine->NMDA_Receptor:gy Binds CGP_31358 CGP_31358 CGP_31358->NMDA_Receptor:g Inhibits Binding Ca_ion Ca²⁺ Influx NMDA_Receptor:p->Ca_ion Opens Signaling_Cascade Downstream Signaling Ca_ion->Signaling_Cascade Anticonvulsant_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Binding In Vitro Binding Assays (e.g., L-[³H]Glutamate) Compound_Synthesis->In_Vitro_Binding In_Vivo_Screening In Vivo Anticonvulsant Screening (MES, PTZ tests) In_Vitro_Binding->In_Vivo_Screening Dose_Response Dose-Response Studies (ED₅₀ Determination) In_Vivo_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Toxicology Toxicology and Safety Profiling Dose_Response->Toxicology Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Toxicology->Lead_Optimization

References

In Vivo Profiling of CGP 31358 in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies and quantitative data for CGP 31358 in mice are not extensively available in publicly accessible literature. This guide has been constructed by leveraging data from studies on closely related CGP compounds and other GABA-B receptor antagonists, which are presumed to share a similar mechanism of action. All data and protocols should be considered representative of this class of compounds and adapted with caution for studies involving this compound.

Introduction

This compound belongs to a series of compounds developed as antagonists for the GABA-B receptor. These receptors are G-protein-coupled receptors for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Antagonism of GABA-B receptors has been investigated for its potential in modulating various neurological processes, including cognition and locomotor activity. This document provides a technical overview of the anticipated in vivo effects and a guide to the experimental protocols for studying compounds like this compound in mice, based on data from analogous GABA-B receptor antagonists.

Core Mechanism of Action: GABA-B Receptor Antagonism

GABA-B receptors are metabotropic receptors that, upon activation by GABA, lead to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels. This results in a hyperpolarization of the neuron and a general inhibitory effect on neurotransmission. By blocking these receptors, antagonists like those in the CGP series prevent GABA-mediated inhibition, which can lead to an increase in neuronal excitability and neurotransmitter release.

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_B_R_pre GABA-B Receptor Ca_channel Ca²+ Channel GABA_B_R_pre->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release GABA GABA GABA->GABA_B_R_pre Activates CGP_31358_pre This compound CGP_31358_pre->GABA_B_R_pre Blocks GABA_B_R_post GABA-B Receptor K_channel K+ Channel GABA_B_R_post->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes GABA_post GABA GABA_post->GABA_B_R_post Activates CGP_31358_post This compound CGP_31358_post->GABA_B_R_post Blocks

Diagram 1: GABA-B Receptor Antagonist Mechanism of Action.

Quantitative Data from In Vivo Mouse Studies of GABA-B Antagonists

The following tables summarize quantitative data from studies on GABA-B receptor antagonists in mice, which can serve as a reference for designing experiments with this compound.

Table 1: Effects of GABA-B Antagonists on Locomotor Activity

CompoundDose (mg/kg, i.p.)Mouse StrainEffect on Locomotor ActivityReference Compound
SCH 5091110 - 30Not SpecifiedSignificant stimulation-
CGP 4638110 - 30Not SpecifiedSignificant stimulation-
CGP 5243210 - 30Not SpecifiedSignificant stimulation-
CGP 35348400Not SpecifiedAntagonized baclofen-induced decreaseBaclofen

Table 2: Effects of CGP 35348 on Neurotransmitter Levels

CompoundDose (mg/kg, i.p.)Brain RegionEffect on Dopamine LevelsReference Compound
CGP 35348400ForebrainAntagonized baclofen-induced increaseBaclofen (4 or 16 mg/kg)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of this compound.

Animal Models
  • Species: Mouse (Mus musculus)

  • Strains: Commonly used strains include C57BL/6, BALB/c, and Swiss Webster. The choice of strain may depend on the specific behavioral or physiological endpoints being measured.

  • Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

Drug Preparation and Administration
  • Formulation: CGP compounds are typically dissolved in a vehicle such as saline (0.9% NaCl) or a small percentage of a solubilizing agent like DMSO, which is then diluted in saline. The final concentration should be prepared to administer a consistent volume per unit of body weight (e.g., 10 ml/kg).

  • Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice.

Locomotor Activity Assessment

This experiment measures the effect of the compound on spontaneous movement.

Locomotor_Activity_Workflow Start Start Acclimatize Acclimatize mice to the testing room Start->Acclimatize Administer Administer this compound or vehicle (i.p.) Acclimatize->Administer Place_in_arena Place individual mice in open-field arenas Administer->Place_in_arena Record Record locomotor activity (e.g., for 60 minutes) using automated tracking software Place_in_arena->Record Analyze Analyze data for distance traveled, rearing frequency, etc. Record->Analyze End End Analyze->End

Diagram 2: Experimental Workflow for Locomotor Activity Assessment.
Morris Water Maze for Spatial Learning and Memory

This test assesses the impact of the compound on cognitive functions.

Morris_Water_Maze_Workflow cluster_acquisition Acquisition Phase (e.g., 4 days) cluster_probe Probe Trial (e.g., Day 5) Admin_acq Daily administration of This compound or vehicle Train Train mice in the water maze (e.g., 4 trials/day) to find a hidden platform Admin_acq->Train Record_acq Record escape latency and path length Train->Record_acq Remove_platform Remove the platform Record_acq->Remove_platform After final training day Admin_probe Administer final dose Remove_platform->Admin_probe Probe_trial Allow mouse to swim for 60s Admin_probe->Probe_trial Record_probe Record time spent in the target quadrant Probe_trial->Record_probe

Diagram 3: Experimental Workflow for the Morris Water Maze Test.

Conclusion

While specific in vivo data for this compound in mice remains to be fully elucidated in accessible literature, the information available for analogous GABA-B receptor antagonists provides a solid foundation for initiating research. The experimental protocols and expected outcomes detailed in this guide are intended to facilitate the design of robust in vivo studies to characterize the pharmacological profile of this compound. Researchers are encouraged to conduct dose-response studies and thorough behavioral and neurochemical analyses to build a comprehensive understanding of this compound's effects.

The Pharmacology of Novel Triazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Pharmacology, Experimental Protocols, and Structure-Activity Relationships of Emerging Triazole Antifungal Agents.

Introduction

Triazole antifungals have become a cornerstone in the management of invasive fungal infections. However, the emergence of drug-resistant strains necessitates the development of novel triazole agents with improved potency, broader spectrum of activity, and optimized pharmacokinetic profiles. This technical guide provides a comprehensive overview of the pharmacology of novel triazoles, intended for researchers, scientists, and drug development professionals. The guide delves into their mechanism of action, summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, triazoles block the demethylation of lanosterol, the precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth and replication.[1][2]

Ergosterol Biosynthesis Pathway Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate mevalonate->ipp fpp Farnesyl Pyrophosphate ipp->fpp squalene Squalene fpp->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane triazoles Novel Triazoles triazoles->cyp51 Inhibition cyp51->ergosterol 14α-demethylation

Figure 1: Mechanism of action of novel triazoles in the ergosterol biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC), CYP51 inhibitory activity (IC50), and pharmacokinetic parameters of selected novel triazole compounds from recent studies.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Triazole Derivatives

CompoundCandida albicansCandida glabrataCryptococcus neoformansAspergillus fumigatusFluconazole-Resistant C. albicansReference
Compound A1 0.125 - 0.50.125 - 0.5≤0.125 - 1.0>64.01.0
Compound A2 0.125 - 0.50.125 - 0.5≤0.125 - 1.0>64.032.0
Compound 5k 0.1250.1250.1258.02.0 - 4.0
Compound 6c 0.0625-0.06254.04.0
Compound 3j < 0.125-< 0.125--
Compound 1a 0.0039----
Compound A33 Excellent ActivityExcellent ActivityExcellent ActivityExcellent ActivityExcellent Activity
Fluconazole 0.25 - 1.08.0 - 16.04.0 - 8.0>64.0>256.0
Voriconazole 0.0152----

Table 2: CYP51 Inhibition (IC50 in µM) of Selected Triazoles

CompoundT. cruzi CYP51 IC50 (µM)Reference
Ketoconazole 0.014
Itraconazole 0.029
Posaconazole 0.048
Fluconazole 0.88

Table 3: Pharmacokinetic Parameters of Novel Triazoles in Animal Models

CompoundAnimal ModelDose & RouteCmax (µg/mL)T1/2 (h)AUC (µg·h/mL)Bioavailability (%)Reference
Voriconazole MurineMultiple doses-0.7 - 2.9--
Iodiconazole RatDermal----

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M60 documents for yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel triazole compound against pathogenic fungi.

Materials:

  • Novel triazole compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • Spectrophotometer

  • Sterile saline or water

  • Vortex mixer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Preparation of Antifungal Stock Solution: Dissolve the novel triazole in a suitable solvent (e.g., DMSO) to a concentration of 1280 µg/mL.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 to wells 2-12 of the microtiter plate.

    • Add 200 µL of the working antifungal solution (e.g., 16 µg/mL in RPMI-1640) to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1-11.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% or ≥80%) of growth compared to the drug-free control well.

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antifungal Stock Solution plate Prepare Serial Dilutions in 96-well Plate stock->plate inoculum Prepare Fungal Inoculum inoculate Inoculate Plate inoculum->inoculate plate->inoculate incubate Incubate at 35°C inoculate->incubate read Read Plates Visually or Spectrophotometrically incubate->read determine_mic Determine MIC read->determine_mic

Figure 2: Workflow for in vitro antifungal susceptibility testing.
Fungal CYP51 Inhibition Assay (Fluorescence-based)

This protocol is a generalized method based on the principles described in the literature for assessing CYP51 inhibition.

Objective: To determine the IC50 value of a novel triazole compound against fungal CYP51.

Materials:

  • Novel triazole compound

  • Recombinant fungal CYP51 enzyme

  • Fluorogenic CYP51 substrate (e.g., a derivative of 7-benzyloxy-4-(trifluoromethyl)-coumarin)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the novel triazole in DMSO.

    • Prepare working solutions of the recombinant CYP51 enzyme, fluorogenic substrate, and NADPH regenerating system in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well black plate, add the potassium phosphate buffer.

    • Add serial dilutions of the novel triazole compound to the wells. Include a positive control inhibitor (e.g., ketoconazole) and a no-inhibitor control (DMSO vehicle).

    • Add the recombinant CYP51 enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic product.

    • Monitor the increase in fluorescence over time (kinetic measurement).

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the novel triazole relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Synthesis of Novel Triazole Derivatives

The following is a representative synthetic scheme for novel triazole antifungals, adapted from the literature.

Synthesis of Novel Triazoles start Substituted Epoxide intermediate1 Azido Alcohol start->intermediate1 Ring Opening intermediate2 Amino Alcohol intermediate1->intermediate2 Reduction reagents1 NaN3, NH4Cl intermediate1->reagents1 final_product Novel Triazole Derivative intermediate2->final_product Amide Coupling reagents2 H2, Pd/C intermediate2->reagents2 reagents3 Substituted Carboxylic Acid, Coupling Agent (e.g., EDCI) final_product->reagents3

Figure 3: A general synthetic route for novel triazole derivatives.

A common synthetic strategy involves the nucleophilic ring-opening of a substituted epoxide with sodium azide to form an azido alcohol. Subsequent reduction of the azide group, typically through catalytic hydrogenation, yields a key amino alcohol intermediate. Finally, coupling of this intermediate with a variety of substituted carboxylic acids using standard amide coupling reagents affords the target novel triazole derivatives.

Structure-Activity Relationships and Molecular Modeling

The antifungal activity of triazoles is critically dependent on their three-dimensional structure and their ability to interact with the active site of CYP51. The core pharmacophore generally consists of a triazole ring, a 2,4-difluorophenyl group, and a tertiary alcohol. The triazole nitrogen (N-4) coordinates with the heme iron atom in the CYP51 active site, while the difluorophenyl group occupies a hydrophobic pocket. The side chain of the triazole molecule plays a crucial role in determining the potency and spectrum of activity by forming additional interactions with the enzyme's substrate-binding channel.

Molecular docking studies have been instrumental in elucidating these interactions and guiding the rational design of new, more potent triazole antifungals. These studies reveal key hydrophobic and hydrogen-bonding interactions between the triazole molecule and amino acid residues within the CYP51 active site.

Triazole-CYP51 Interaction cluster_cyp51 CYP51 Active Site cluster_triazole Novel Triazole heme Heme Iron hydrophobic_pocket Hydrophobic Pocket (e.g., Phe, Tyr, Leu residues) h_bond_residues Hydrogen Bond Donors/Acceptors (e.g., Ser, Thr residues) triazole_ring Triazole Ring (N-4) triazole_ring->heme Coordination Bond dihalophenyl Dihalophenyl Group dihalophenyl->hydrophobic_pocket Hydrophobic Interaction hydroxyl Hydroxyl Group hydroxyl->h_bond_residues Hydrogen Bond side_chain Variable Side Chain side_chain->hydrophobic_pocket Additional Interactions

Figure 4: Key interactions between a novel triazole and the CYP51 active site.

Conclusion

The development of novel triazole antifungals is a dynamic and critical area of research in response to the growing threat of invasive fungal infections and antifungal resistance. A thorough understanding of their pharmacology, including their mechanism of action, structure-activity relationships, and pharmacokinetic properties, is essential for the successful design and development of the next generation of these life-saving drugs. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the field of antifungal therapy.

References

Methodological & Application

Application Notes and Protocols for the Use of CGP 35348 in Rat Brain Synaptic Membrane Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Name: The compound "CGP 31358" as specified in the query is not prominently found in the scientific literature for GABA-B receptor studies. It is highly probable that this is a typographical error and the intended compound is CGP 35348 , a well-characterized and widely used selective GABA-B receptor antagonist. These application notes will, therefore, focus on the use of CGP 35348.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. They are involved in various physiological and pathological processes, making them an important target for drug development.

CGP 35348 is a selective antagonist of GABA-B receptors and is a valuable tool for studying their function. By blocking the action of GABA at these receptors, researchers can investigate the downstream signaling pathways and the physiological roles of GABA-B receptors in different brain regions. These application notes provide detailed protocols for the preparation of rat brain synaptic membranes and the use of CGP 35348 in binding and functional assays.

Data Presentation

Quantitative Data for GABA-B Receptor Ligands in Rat Brain

| Compound | Ligand Type | Assay Type | Preparation | Key Parameters | Value | Reference | |---|---|---|---|---|---| | GABA | Agonist | [3H]-GABA Binding | Rat Brain Synaptic Membranes | K_m | 31.3 nM |[1] | | | | | | B_max | 2.09 pmol/mg protein |[1] | | (-)-Baclofen | Agonist | [3H]-GABA Displacement | Rat Brain Synaptic Membranes | IC_50 | 0.13 µM |[2][3] | | CGP 35348 | Antagonist | Inhibition of L-baclofen effect | Rat Cortical Membranes | IC_50 | 34 µM | | | Muscimol | Agonist | [3H]-GABA Displacement | Rat Brain Synaptic Membranes | IC_50 | 200 nM | |

Experimental Protocols

Preparation of Rat Brain Synaptic Membranes

This protocol describes the isolation of synaptic membranes from rat brain tissue, suitable for receptor binding and functional assays.

Materials:

  • Whole rat brains

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4, chilled to 4°C

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, chilled to 4°C

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Euthanize rats and rapidly dissect the brains. Place them in ice-cold homogenization buffer.

  • Homogenize the brain tissue in 20 volumes (w/v) of homogenization buffer using a Dounce homogenizer with 10-12 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge it at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

  • Discard the supernatant. Resuspend the pellet in ice-cold deionized water and homogenize briefly.

  • Centrifuge again at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in binding buffer and centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.

  • Finally, resuspend the pellet in a known volume of binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Aliquot the synaptic membrane preparation and store at -80°C until use.

Radioligand Binding Assay: Competition Binding with CGP 35348

This protocol outlines a competition binding assay to determine the affinity of CGP 35348 for GABA-B receptors using [3H]-GABA as the radioligand.

Materials:

  • Rat brain synaptic membrane preparation

  • [3H]-GABA (Radioligand)

  • Unlabeled GABA (for non-specific binding)

  • CGP 35348

  • Isoguvacine (to block GABA-A receptors)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Thaw the synaptic membrane aliquots on ice. Dilute the membranes in binding buffer to a final protein concentration of 0.1-0.2 mg/mL.

  • Prepare a series of dilutions of CGP 35348 in binding buffer.

  • Set up the assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: 100 µL membrane suspension + 100 µL binding buffer + 50 µL [3H]-GABA (e.g., 10 nM final concentration) + 50 µL Isoguvacine (e.g., 40 µM final concentration).

    • Non-specific Binding: 100 µL membrane suspension + 100 µL unlabeled GABA (e.g., 1 mM final concentration) + 50 µL [3H]-GABA + 50 µL Isoguvacine.

    • Competition: 100 µL membrane suspension + 100 µL CGP 35348 dilution + 50 µL [3H]-GABA + 50 µL Isoguvacine.

  • Incubate the tubes at 4°C for 45 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with 5 mL of ice-cold binding buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to sit for at least 4 hours.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC_50 value for CGP 35348.

Functional Assay: Neurotransmitter Release from Synaptosomes

This protocol describes a functional assay to measure the effect of CGP 35348 on potassium-evoked neurotransmitter release (e.g., [3H]-GABA or [3H]-glutamate) from pre-loaded synaptosomes.

Materials:

  • Freshly prepared rat brain synaptosomes (use a modified synaptic membrane preparation protocol, stopping before lysis)

  • Radiolabeled neurotransmitter (e.g., [3H]-GABA)

  • Krebs-Ringer Buffer (standard physiological salt solution)

  • High Potassium Krebs-Ringer Buffer (e.g., 15 mM KCl)

  • CGP 35348

  • GABA-B agonist (e.g., Baclofen)

  • Superfusion system or microcentrifuge tubes

Procedure:

  • Pre-load the synaptosomes by incubating them with the radiolabeled neurotransmitter (e.g., 0.1 µM [3H]-GABA) in Krebs-Ringer buffer for 15-30 minutes at 37°C.

  • Wash the synaptosomes by centrifugation and resuspension in fresh Krebs-Ringer buffer to remove excess radiolabel. Repeat twice.

  • Resuspend the pre-loaded synaptosomes in Krebs-Ringer buffer.

  • Aliquot the synaptosomes and pre-incubate with different concentrations of CGP 35348 or vehicle for 10-15 minutes. Include a positive control with a GABA-B agonist like baclofen.

  • Stimulate neurotransmitter release by adding high potassium Krebs-Ringer buffer.

  • Incubate for a short period (e.g., 2-5 minutes).

  • Terminate the release by rapid centrifugation to pellet the synaptosomes.

  • Collect the supernatant, which contains the released neurotransmitter.

  • Lyse the synaptosome pellet to determine the amount of neurotransmitter remaining.

  • Measure the radioactivity in the supernatant and the pellet using a liquid scintillation counter.

  • Express the release as a percentage of the total radioactivity (supernatant + pellet).

  • Analyze the effect of CGP 35348 on both basal and potassium-evoked release, and its ability to antagonize the effects of a GABA-B agonist.

Mandatory Visualization

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Synaptic Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Activates CGP35348 CGP 35348 CGP35348->GABAB_R Inhibits G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel K+ Channel (GIRK) G_protein->K_channel Activates (βγ subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K_channel->K_ion Efflux Ca_ion Ca_ion->Ca_channel Influx

Caption: GABA-B receptor signaling pathway.

Experimental_Workflow cluster_prep Synaptic Membrane Preparation cluster_assay Competition Binding Assay start Rat Brain Dissection homogenize Homogenization (0.32M Sucrose) start->homogenize centrifuge1 Centrifugation (1,000 x g) Pellet Discarded homogenize->centrifuge1 centrifuge2 Ultracentrifugation (140,000 x g) Supernatant Discarded centrifuge1->centrifuge2 wash Wash Pellet with Buffer (2x) centrifuge2->wash resuspend Resuspend in Buffer wash->resuspend quantify Protein Quantification resuspend->quantify store Store at -80°C quantify->store thaw Thaw Membranes store->thaw Start Assay incubate Incubate: Membranes + [3H]-GABA + CGP 35348 thaw->incubate filtrate Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC50) count->analyze

Caption: Workflow for synaptic membrane preparation and binding assay.

References

Application Notes and Protocols for CGP 35348 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "Cgp 31358" as specified in the query did not yield any relevant results in scientific literature. It is highly probable that this is a typographical error for CGP 35348 , a well-characterized and selective GABA-B receptor antagonist. The following information and protocols are for CGP 35348.

Introduction

CGP 35348 is a selective and competitive antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system.[1][2][3][4] As a brain-penetrant antagonist, CGP 35348 is a valuable pharmacological tool for investigating the physiological and pathological roles of GABA-B receptors in vitro and in vivo. These application notes provide detailed protocols for key in vitro assays to characterize the interaction of CGP 35348 with GABA-B receptors.

Mechanism of Action

GABA-B receptors are heterodimeric GPCRs composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding, the receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released upon G-protein activation can also modulate ion channels, leading to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. CGP 35348 competitively binds to the GABA-B receptor, preventing agonist-induced signaling.

Quantitative Data Summary

The following table summarizes the quantitative data for CGP 35348 from various in vitro assays.

ParameterValueAssay TypeTissue/Cell TypeReference
IC5034 µMRadioligand Binding AssayRat cortical membranes
pA24.31Adenylyl Cyclase AssayRat olfactory bulb membranes
KA (Inhibitory Constant)180 µMAdenylyl Cyclase AssayCultured cerebellar granule cells

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Ki) of CGP 35348 for the GABA-B receptor by measuring its ability to displace a radiolabeled antagonist.

Materials:

  • Membrane Preparation: Rat cortical membranes or membranes from cells recombinantly expressing GABA-B receptors.

  • Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist).

  • Non-specific binding control: Baclofen (1 mM).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • CGP 35348 stock solution.

  • Glass fiber filters (GF/B).

  • Scintillation vials and scintillation fluid.

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-CGP54626 (at a final concentration equal to its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-CGP54626, and 50 µL of 1 mM Baclofen.

    • Competition: 50 µL of membrane preparation, 50 µL of [³H]-CGP54626, and 50 µL of varying concentrations of CGP 35348.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration manifold. Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of CGP 35348 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol measures the ability of CGP 35348 to antagonize the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Cells: HEK293 cells stably expressing GABA-B receptors.

  • GABA-B Agonist: Baclofen.

  • Adenylyl Cyclase Activator: Forskolin.

  • Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).

  • CGP 35348 stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and supplements.

Procedure:

  • Cell Culture: Plate the GABA-B expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Assay:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with varying concentrations of CGP 35348 for 15-30 minutes in the presence of 0.5 mM IBMX.

    • Add a fixed concentration of Baclofen (e.g., its EC80) to all wells except the control wells.

    • Immediately add Forskolin (e.g., 10 µM) to all wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of CGP 35348. The data will show that as the concentration of CGP 35348 increases, it reverses the inhibitory effect of Baclofen on Forskolin-stimulated cAMP production.

In Vitro Electrophysiology: Antagonism of Baclofen-Induced Hyperpolarization

This protocol uses whole-cell patch-clamp electrophysiology in brain slices to demonstrate the antagonistic effect of CGP 35348 on GABA-B receptor-mediated neuronal hyperpolarization.

Materials:

  • Brain Slices: Coronal slices of the rat hippocampus (300-400 µm thick).

  • Artificial Cerebrospinal Fluid (aCSF): Saturated with 95% O₂ / 5% CO₂.

  • Intracellular Solution: For patch pipettes.

  • GABA-B Agonist: Baclofen.

  • CGP 35348 stock solution.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices from a rat brain and maintain them in a holding chamber with oxygenated aCSF.

  • Recording:

    • Transfer a slice to the recording chamber under a microscope and continuously perfuse with oxygenated aCSF.

    • Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

    • Record the baseline membrane potential in current-clamp mode.

  • Agonist Application: Perfuse the slice with aCSF containing a known concentration of Baclofen (e.g., 10 µM) and record the resulting hyperpolarization of the membrane potential.

  • Antagonist Application: After washing out the Baclofen and allowing the membrane potential to return to baseline, co-perfuse the slice with the same concentration of Baclofen and varying concentrations of CGP 35348.

  • Data Analysis: Measure the amplitude of the Baclofen-induced hyperpolarization in the absence and presence of CGP 35348. Plot the percentage of inhibition of the Baclofen response against the log concentration of CGP 35348 to determine its potency as an antagonist.

Visualizations

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABA-B1/GABA-B2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx GABA GABA (Agonist) GABA->GABAB_R Binds CGP35348 CGP 35348 (Antagonist) CGP35348->GABAB_R Blocks ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Ca_influx Reduced Ca²⁺ Influx Ca_ion->Reduced_Ca_influx

Caption: GABA-B receptor signaling pathway and the antagonistic action of CGP 35348.

Experimental Workflow: Radioligand Competition Binding Assay

Radioligand_Binding_Workflow prep Prepare Rat Cortical Membranes setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition with CGP 35348 prep->setup incubate Incubate at Room Temperature (60-90 min) setup->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze

Caption: Workflow for a radioligand competition binding assay with CGP 35348.

Experimental Workflow: Functional cAMP Assay

cAMP_Assay_Workflow plate_cells Plate GABA-B Expressing HEK293 Cells pre_incubate Pre-incubate with CGP 35348 and IBMX plate_cells->pre_incubate stimulate Add Baclofen and Forskolin pre_incubate->stimulate incubate Incubate at 37°C (15-30 min) stimulate->incubate measure Lyse Cells and Measure cAMP Levels incubate->measure analyze Data Analysis: Plot [cAMP] vs [CGP 35348] measure->analyze

Caption: Workflow for a functional cAMP assay to test CGP 35348.

References

Techniques for Measuring Cgp 31358 Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of the binding affinity of Cgp 31358, a putative GABA-B receptor antagonist. The methodologies described herein are fundamental for researchers in neuroscience, pharmacology, and drug development. The techniques covered include Radioligand Binding Assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Introduction to this compound and GABA-B Receptors

While specific data for this compound is limited in readily available literature, compounds with the "CGP" designation, such as CGP 35348, are well-characterized as antagonists of the GABA-B receptor.[1][2][3] The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter GABA. Accurate measurement of the binding affinity of compounds like this compound is crucial for determining their potency, selectivity, and therapeutic potential.

Application Note 1: Radioligand Binding Assays

Radioligand binding assays are a robust and widely used method to quantify the interaction between a ligand and a receptor.[4] Competition binding assays, a common format, are used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Competition Radioligand Binding Assay

This protocol outlines the measurement of this compound's affinity for the GABA-B receptor in rat cortical membranes.

1. Membrane Preparation:

  • Homogenize frozen rat cortical tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with a protease inhibitor cocktail.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

  • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl2) and determine the protein concentration using a BCA assay.

2. Binding Assay:

  • In a 96-well plate, set up the assay in a final volume of 250 µL per well.

  • Add the following to each well in triplicate:

    • Total Binding: 150 µL of membrane homogenate, 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]GABA or a specific antagonist radioligand), and 50 µL of assay buffer.

    • Non-specific Binding: 150 µL of membrane homogenate, 50 µL of radioligand, and 50 µL of a high concentration of a known non-radioactive GABA-B agonist or antagonist (e.g., baclofen or saclofen) to saturate the receptors.

    • Competition: 150 µL of membrane homogenate, 50 µL of radioligand, and 50 µL of varying concentrations of the unlabeled test compound, this compound.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quickly wash the filters four times with ice-cold wash buffer.

  • Dry the filters for 30 minutes at 50°C.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary
CompoundReceptorAssay TypeRadioligandPreparationIC50 (µM)Ki (Calculated)Reference
CGP 35348GABA-BCompetition BindingN/ARat Cortical Membranes34N/A

Workflow Diagram: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes with Radioligand and This compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound) Reagent_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding IC50_Determination Determine IC50 Calc_Specific_Binding->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: General workflow for a competitive radioligand binding assay.

Application Note 2: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile.

Experimental Protocol: Isothermal Titration Calorimetry

1. Sample Preparation:

  • Express and purify the GABA-B receptor. Due to the challenges of working with membrane proteins, this may involve using solubilized receptors or isolated ligand-binding domains.

  • Prepare this compound at a concentration typically 10-20 times higher than the receptor concentration.

  • Crucially, both the receptor and this compound must be in identical, extensively dialyzed buffer to minimize heats of dilution. The buffer should be degassed before use.

2. ITC Experiment Setup:

  • Load the purified receptor into the sample cell of the calorimeter.

  • Load the concentrated this compound solution into the injection syringe.

  • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

3. Titration:

  • Perform a series of small, sequential injections of this compound into the sample cell containing the receptor.

  • The instrument measures the heat change after each injection. As the receptor becomes saturated, the heat change per injection decreases.

  • Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.

4. Data Analysis:

  • Integrate the heat change peaks for each injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy (ΔH).

  • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Diagram: Principle of Isothermal Titration Calorimetry

ITC_Principle cluster_calorimeter Calorimeter cluster_output Output Syringe Syringe with This compound (Ligand) SampleCell Sample Cell with GABA-B Receptor Syringe->SampleCell Injection Thermo Heat Detector ReferenceCell Reference Cell (Buffer) RawData Raw Data (Heat Pulses) Thermo->RawData Measures Heat Difference BindingIsotherm Binding Isotherm (Integrated Data) RawData->BindingIsotherm Integration ThermoParams Thermodynamic Parameters (Kd, ΔH, n) BindingIsotherm->ThermoParams Curve Fitting

Caption: Principle of an Isothermal Titration Calorimetry experiment.

Application Note 3: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand binding to a target, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Protocol: Surface Plasmon Resonance

1. Chip Preparation and Receptor Immobilization:

  • Select an appropriate sensor chip (e.g., a CM5 chip).

  • Immobilize the purified and solubilized GABA-B receptor onto the sensor chip surface. This is a critical step for membrane proteins and may involve techniques like capturing tagged receptors on an antibody-coated surface.

  • A reference flow cell should be prepared in parallel (e.g., with a mock immobilization or an unrelated protein) to subtract non-specific binding and bulk refractive index changes.

2. Binding Analysis:

  • Flow a continuous stream of running buffer over the sensor and reference surfaces to establish a stable baseline.

  • Inject a series of concentrations of this compound (the analyte) over the surfaces for a defined period (association phase). The binding is measured as a change in the resonance angle, reported in Response Units (RU).

  • Switch back to the running buffer flow to monitor the dissociation of the this compound from the receptor (dissociation phase).

  • After each cycle, the sensor surface may need to be regenerated with a specific solution to remove all bound analyte without denaturing the immobilized receptor.

3. Data Analysis:

  • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

  • Fit the association and dissociation curves for each concentration of this compound to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

  • This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).

  • The equilibrium dissociation constant (Kd) is then calculated as the ratio kd/ka.

Workflow Diagram: Surface Plasmon Resonance Experiment

SPR_Workflow Immobilization Immobilize GABA-B Receptor on Sensor Chip Stabilization Establish Stable Baseline (Buffer Flow) Immobilization->Stabilization Association Inject this compound (Association Phase) Stabilization->Association Dissociation Inject Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis Data Analysis: Fit Sensorgrams to Kinetic Model Dissociation->Data_Analysis Regeneration->Stabilization Next Cycle Results Determine ka, kd, Kd Data_Analysis->Results

Caption: General workflow for an SPR binding analysis experiment.

GABA-B Receptor Signaling Pathway

GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding to the GABA-B1 subunit, a conformational change occurs, leading to the activation of an associated inhibitory G-protein (Gi/o). The activated G-protein dissociates into Gα and Gβγ subunits, which then modulate downstream effectors. This typically involves the inhibition of adenylyl cyclase (reducing cAMP levels) and the regulation of ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. As an antagonist, this compound would block these effects.

Diagram: GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABA GABA (Agonist) GABAB_R GABA-B Receptor (GABAB1/GABAB2) GABA->GABAB_R Binds CGP This compound (Antagonist) CGP->GABAB_R Blocks G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Modulates G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) G_Protein->K_Channel Modulates G_Protein->K_Channel Activates ATP ATP AC->ATP Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates

Caption: Simplified GABA-B receptor signaling pathway.

References

Application Notes and Protocols for Studying NMDA Receptor Pharmacology with CGP 31358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CGP 31358, an anticonvulsant agent, for the investigation of N-methyl-D-aspartate (NMDA) receptor pharmacology. This document outlines the mechanism of action of this compound, presents available quantitative data, and offers detailed protocols for key experimental applications.

Introduction to this compound

This compound is an anticonvulsant compound that functions as an antagonist of the NMDA receptor. It exerts its effect by binding to a site on the NMDA receptor complex, thereby inhibiting the binding of the endogenous agonist L-Glutamate.[1] This action modulates the activity of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site on the NMDA receptor. By occupying this site, it prevents the binding of L-glutamate, which is necessary for the activation of the receptor channel. This inhibition of NMDA receptor activation leads to a reduction in neuronal excitability, which is the basis for its anticonvulsant properties.

Quantitative Data

The available quantitative data for this compound is summarized in the table below. It is important to note that detailed characterization of this compound, including its affinity (Ki) and subtype selectivity, is not as extensively documented in publicly available literature as some other NMDA receptor antagonists. The provided IC50 value represents the concentration of this compound required to inhibit 50% of L-Glutamate binding.

CompoundParameterValueReceptor/Assay ConditionReference
This compoundIC5053 µMInhibition of L-Glutamate binding to the NMDA receptor complex[1]

Experimental Protocols

Due to the limited availability of specific published protocols for this compound, the following methodologies are adapted from established procedures for studying other competitive NMDA receptor antagonists, such as the related compounds CGP 37849 and CGP 39551. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay (Adapted Protocol)

This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor using a radiolabeled antagonist, such as [³H]-CGP 39653 or [³H]-CPP.

Objective: To determine the inhibition constant (Ki) of this compound for the NMDA receptor.

Materials:

  • Rat brain membranes (e.g., from cortex or hippocampus)

  • Radioligand: [³H]-CGP 39653 or [³H]-CPP

  • This compound

  • Unlabeled L-Glutamate (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation to the wells.

    • Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of unlabeled L-Glutamate (e.g., 1 mM), and membrane preparation.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow
Electrophysiology: Whole-Cell Patch-Clamp Recordings (Adapted Protocol)

This protocol describes how to assess the effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Objective: To characterize the inhibitory effect of this compound on NMDA receptor-mediated currents.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. Note: MgCl₂ concentration can be modified to study voltage-dependent block.

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • NMDA

  • Glycine (co-agonist)

  • This compound

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Recording Setup:

    • Transfer the culture dish or brain slice to the recording chamber of the patch-clamp setup and perfuse with external solution.

    • Pull patch pipettes from borosilicate glass and fill with internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Eliciting NMDA Currents:

    • Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.

    • Locally apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) using a perfusion system to evoke an inward current.

  • Application of this compound:

    • After obtaining a stable baseline of NMDA-evoked currents, co-apply this compound at various concentrations with the NMDA/glycine solution.

    • Record the currents in the presence of this compound.

    • Perform a washout by perfusing with the NMDA/glycine solution alone to observe the reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.

Electrophysiology_Workflow A Prepare Neurons/Slices C Establish Whole-Cell Configuration A->C B Setup Patch-Clamp Rig B->C D Elicit Baseline NMDA Currents C->D E Apply this compound D->E F Record Inhibited Currents E->F G Washout F->G H Measure Current Amplitudes G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Electrophysiology Workflow

NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, triggering a cascade of intracellular signaling events that are crucial for synaptic plasticity, learning, and memory. This compound, by blocking the initial activation of the receptor, prevents this downstream signaling.

NMDAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds CGP31358 This compound CGP31358->NMDAR Blocks Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Activates Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca2_influx->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

References

Application Notes and Protocols for CGP 31358 in Molecular Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CGP 31358, a selective and brain-penetrant GABA-B receptor antagonist, as a tool in molecular pharmacology studies. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation and visualization of relevant signaling pathways.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the γ-aminobutyric acid type B (GABA-B) receptor system in various physiological and pathological processes. As a selective antagonist, it blocks the effects of the endogenous ligand GABA and other GABA-B agonists, thereby enabling the elucidation of GABA-B receptor function in the central nervous system and periphery. This compound has been characterized as having a higher affinity for postsynaptic versus presynaptic GABA-B receptors.

Quantitative Data

The following table summarizes the in vitro affinity of this compound for the GABA-B receptor.

LigandAssay TypePreparationIC50 (μM)Reference
This compoundRadioligand BindingRat cortical membranes34

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the GABA-B receptor signaling pathway and the general workflow for characterizing a GABA-B antagonist.

GABA-B Receptor Signaling Pathway

Activation of the heterodimeric GABA-B receptor (composed of GABA-B1 and GABA-B2 subunits) by GABA leads to the activation of a coupled inhibitory G-protein (Gαi/o).[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels (VGCC). These downstream effects result in a slow and prolonged inhibitory postsynaptic potential (IPSP), reducing neuronal excitability. This compound blocks the initial binding of GABA to the GABA-B1 subunit, thus preventing this entire signaling cascade.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_receptor GABA-B Receptor (GABA-B1/GABA-B2) Gi_o Gαi/o GABAB_receptor->Gi_o activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts GIRK GIRK Channel K_ion GIRK->K_ion efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion VGCC->Ca_ion influx GABA GABA GABA->GABAB_receptor binds CGP31358 This compound CGP31358->GABAB_receptor blocks Gi_o->AC inhibits Gi_o->GIRK activates Gi_o->VGCC inhibits ATP ATP ATP->AC IPSP Slow IPSP (Neuronal Inhibition) K_ion->IPSP Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation binding_assay Radioligand Binding Assay (Determine IC₅₀/Ki) functional_assay Functional Assay (e.g., cAMP measurement) binding_assay->functional_assay locomotor_activity Locomotor Activity Assay functional_assay->locomotor_activity microdialysis In Vivo Microdialysis (Neurotransmitter release) locomotor_activity->microdialysis start Novel Compound (e.g., this compound) start->binding_assay

References

preparing Cgp 31358 solutions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 35348 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor involved in the modulation of neuronal excitability. As a brain-penetrant compound, CGP 35348 is a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of GABA-B receptor signaling.[1][2][3][4] These application notes provide detailed protocols for the preparation and use of CGP 35348 solutions in a laboratory setting.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of CGP 35348 is provided in the table below.

PropertyValueSource
Chemical Name (3-Aminopropyl)(diethoxymethyl)phosphinic acid[1]
Molecular Formula C₈H₂₀NO₄P
Molecular Weight 225.22 g/mol
CAS Number 123690-79-9
Appearance Solid
IC₅₀ 34 µM (in rat cortical membranes)

Solubility and Solution Preparation

Proper dissolution and storage of CGP 35348 are critical for experimental success. The following table summarizes its solubility in common laboratory solvents.

SolventMaximum ConcentrationSource
Water 100 mM
DMSO < 2.25 mg/mL (~10 mM, slightly soluble)
Ethanol 30 mg/mL
PBS (pH 7.2) 10 mg/mL
Protocol 2.1: Preparation of an Aqueous Stock Solution (e.g., 100 mM)

This protocol describes the preparation of a high-concentration aqueous stock solution, which is recommended for most applications.

Materials:

  • CGP 35348 solid

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.1 mol/L x 0.001 L x 225.22 g/mol x 1000 = 22.52 mg

  • Weigh the compound: Accurately weigh 22.52 mg of CGP 35348 and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of sterile, purified water to the tube.

  • Dissolve: Vortex the solution until the solid is completely dissolved. Sonication may be used to aid dissolution.

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. Aqueous stock solutions are stable for up to one month when stored at -20°C. For longer-term storage (up to 6 months), it is recommended to store solutions at -80°C.

Protocol 2.2: Preparation of a DMSO Stock Solution

While CGP 35348 has limited solubility in DMSO, this solvent may be required for specific experimental setups.

Materials:

  • CGP 35348 solid

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the compound: Weigh the desired amount of CGP 35348 into a sterile tube.

  • Add solvent: Add the appropriate volume of sterile DMSO. For example, to prepare a 10 mM solution, add the corresponding volume of DMSO to the weighed compound.

  • Dissolve: Vortex thoroughly. Gentle warming (e.g., to 37°C) and sonication can aid in dissolution if precipitation occurs.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots.

Experimental Protocols

The following are example protocols for the use of CGP 35348 in common laboratory applications. The optimal concentration should be determined empirically for each experimental system.

Protocol 3.1: In Vitro Receptor Binding Assay

This protocol provides a general guideline for using CGP 35348 to antagonize GABA-B receptor binding in rat cortical membranes.

Materials:

  • Rat cortical membrane preparation

  • Radiolabeled GABA-B agonist (e.g., [³H]-GABA or [³H]-Baclofen)

  • CGP 35348 stock solution (aqueous)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare dilutions: Prepare a serial dilution of the CGP 35348 stock solution in the assay buffer to achieve a range of final concentrations (e.g., 1 µM to 1 mM).

  • Set up the assay: In microcentrifuge tubes, combine the rat cortical membranes, the radiolabeled agonist at a fixed concentration, and either vehicle (for control) or varying concentrations of CGP 35348.

  • Incubate: Incubate the mixture at the appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Terminate the reaction: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Measure radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data analysis: Determine the IC₅₀ value of CGP 35348 by plotting the percentage of inhibition of radioligand binding against the log concentration of CGP 35348. The reported IC₅₀ for CGP 35348 in rat cortical membranes is 34 µM.

Protocol 3.2: Electrophysiology in Brain Slices

This protocol describes the application of CGP 35348 to study its effects on synaptic transmission in brain slices (e.g., hippocampal slices).

Materials:

  • Acutely prepared brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • CGP 35348 stock solution (aqueous)

  • Electrophysiology recording setup (e.g., for field potential or patch-clamp recordings)

  • GABA-B receptor agonist (e.g., Baclofen)

Procedure:

  • Prepare aCSF: Prepare and oxygenate the aCSF.

  • Prepare working solution: Dilute the CGP 35348 stock solution in aCSF to the desired final concentration. Effective concentrations in hippocampal slices have been reported in the range of 10 µM to 1000 µM.

  • Establish a stable baseline: Perfuse the brain slice with normal aCSF and record a stable baseline of synaptic activity.

  • Apply agonist (optional): To confirm the presence of functional GABA-B receptors, a GABA-B agonist like Baclofen can be applied to induce a measurable effect (e.g., inhibition of synaptic transmission).

  • Apply CGP 35348: Perfuse the slice with aCSF containing CGP 35348. The concentration can be varied to determine a dose-response relationship. For example, concentrations between 100 µM and 1000 µM have been shown to antagonize the effects of L-baclofen.

  • Record changes: Record the changes in synaptic transmission in the presence of CGP 35348. It is expected to block the effects of endogenous GABA or exogenously applied GABA-B agonists.

  • Washout: Perfuse the slice with normal aCSF to wash out the drug and observe any recovery of the synaptic response.

Signaling Pathways and Experimental Workflow

GABA-B Receptor Signaling Pathway

CGP 35348 acts as an antagonist at the GABA-B receptor, which is a G-protein coupled receptor. Upon activation by its endogenous ligand GABA, the receptor initiates a signaling cascade that modulates neuronal activity. CGP 35348 blocks this activation.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GB1/GB2) GABA->GABAB_R Activates CGP35348 CGP 35348 CGP35348->GABAB_R Inhibits G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates (via Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx (Neurotransmitter Release) Ca_channel->Ca_influx

Caption: GABA-B receptor signaling pathway and the inhibitory action of CGP 35348.

Experimental Workflow for Preparing CGP 35348 Solutions

The following diagram outlines the general workflow for preparing stock and working solutions of CGP 35348 for laboratory use.

Workflow start Start weigh Weigh CGP 35348 Solid start->weigh choose_solvent Choose Solvent (Water, DMSO, etc.) weigh->choose_solvent add_solvent Add Solvent to Solid choose_solvent->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock_solution Stock Solution (e.g., 100 mM) dissolve->stock_solution store_stock Aliquot and Store (-20°C or -80°C) stock_solution->store_stock prepare_working Prepare Working Solution (Dilute from Stock) stock_solution->prepare_working use_in_assay Use in Experiment prepare_working->use_in_assay

Caption: General workflow for the preparation of CGP 35348 solutions.

Safety Precautions

As with any chemical reagent, standard laboratory safety practices should be followed when handling CGP 35348. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For research use only. Not for human or veterinary use.

References

Application Notes and Protocols for CGP 31358

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Cgp 31358" could not be definitively identified through publicly available scientific literature and chemical databases. The prefix "CGP" was historically used by the pharmaceutical company Ciba-Geigy (now part of Novartis) to designate research compounds. It is possible that "this compound" is an internal designation, a compound with limited public information, or a typographical error.

The following information is provided as a general guideline for handling novel or unidentified research compounds and should be adapted based on any available information from the supplier or originating laboratory. Extreme caution is advised.

Safety and Handling Procedures

Given the unknown nature of this compound, it must be handled as a potentially hazardous substance. The following are general safety and handling procedures that should be followed in a laboratory setting.

Personal Protective Equipment (PPE)

A full assessment of required PPE should be conducted before handling the compound. At a minimum, the following should be worn:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[1]

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of aerosolization or if the compound is a powder, a NIOSH-approved respirator may be necessary.

Engineering Controls
  • Fume Hood: All handling of this compound, especially weighing and preparing solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated.

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.[1]

Spill and Waste Disposal
  • Spills: In case of a spill, absorb the material with an inert absorbent material and dispose of it as hazardous waste. The area should then be decontaminated.

  • Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Storage

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light and moisture.

First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocols (General Framework)

Without specific information on the mechanism of action or biological targets of this compound, only a general experimental workflow can be proposed. The user should adapt this based on their research goals.

Stock Solution Preparation

This protocol outlines the preparation of a stock solution, a common first step in many experiments.

G cluster_0 Preparation of this compound Stock Solution A Weigh this compound in a fume hood B Select appropriate solvent (e.g., DMSO) A->B Consider solubility C Calculate required volume for desired concentration B->C D Add solvent to the compound C->D E Vortex/sonicate to ensure complete dissolution D->E F Aliquot and store at -20°C or -80°C E->F

Caption: Workflow for preparing a stock solution of a research compound.

Hypothetical Signaling Pathway Inhibition Assay

If this compound is hypothesized to be a kinase inhibitor, a common application would be to test its effect on a specific signaling pathway. The following diagram illustrates a generic kinase signaling cascade and the potential point of inhibition.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibitor Point of Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Effector Downstream Effector (e.g., Transcription Factor) Kinase3->Effector Response Cellular Response (e.g., Proliferation, Apoptosis) Effector->Response Inhibitor This compound Inhibitor->Kinase2 Inhibition

Caption: A generic kinase signaling pathway with a hypothetical point of inhibition by this compound.

Data Presentation

All quantitative data from experiments involving this compound should be summarized in tables for clear comparison.

Table 1: Example - Dose-Response of this compound on Cell Viability

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198 ± 4.8
185 ± 6.1
1052 ± 7.3
10015 ± 3.9

Table 2: Example - Kinase Inhibition Assay Results

Kinase TargetIC₅₀ of this compound (µM)
Kinase A> 100
Kinase B2.5
Kinase C78

It is imperative for the user to obtain a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from the supplier of this compound before commencing any experimental work. The information provided here is not a substitute for a substance-specific safety assessment.

References

Navigating the Research Landscape of CGP 35348: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, sourcing and effectively utilizing research compounds is a critical aspect of preclinical studies. This document provides detailed application notes and protocols for CGP 35348 , a selective GABA-B receptor antagonist. Due to the limited availability of information on "CGP 31358," and the prevalence of data on the closely named and functionally related "CGP 35348," this guide will focus on the latter, a compound with a more established presence in scientific literature.

Sourcing and Availability

Obtaining CGP 35348 for research purposes requires sourcing from specialized chemical suppliers. While a direct, universally available product link for "this compound" is not readily found, researchers can inquire with reputable vendors who synthesize or supply similar neurological research compounds. At present, some suppliers list "this compound" as not available for sale, highlighting the challenge in acquiring this specific molecule. For CGP 35348, researchers are advised to contact suppliers specializing in neuropharmacological agents.

Application Notes: The Role of CGP 35348 in Research

CGP 35348 is a potent and selective antagonist of the GABA-B receptor.[1][2] GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By blocking these receptors, CGP 35348 can reverse the effects of GABA-B agonists and is a valuable tool for studying the physiological and pathological roles of the GABA-B system.

Key Research Applications:

  • Neuropharmacology: Investigating the role of GABA-B receptors in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression.

  • Cognitive Neuroscience: Studying the involvement of GABA-B receptors in learning, memory, and synaptic plasticity.[2]

  • Addiction Studies: Examining the influence of the GABA-B system on the rewarding and reinforcing effects of drugs of abuse.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments using CGP 35348. Researchers should adapt these protocols based on their specific experimental needs and consult relevant literature for more detailed procedures.

In Vitro Electrophysiology (e.g., Brain Slice Recordings)

Objective: To assess the effect of CGP 35348 on GABA-B receptor-mediated synaptic transmission.

Materials:

  • CGP 35348 (stock solution typically prepared in water or DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Brain slice preparation setup (vibratome, microscope)

  • Electrophysiology recording rig (amplifier, digitizer, electrodes)

  • GABA-B receptor agonist (e.g., baclofen)

Protocol:

  • Prepare acute brain slices from the region of interest (e.g., hippocampus, cortex).

  • Maintain slices in a holding chamber with oxygenated aCSF.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

  • Obtain a stable whole-cell patch-clamp recording from a neuron.

  • Establish a baseline of synaptic activity.

  • Apply a GABA-B receptor agonist (e.g., baclofen) to the bath to induce an inhibitory postsynaptic current (IPSC) or potential (IPSP).

  • After observing a stable effect of the agonist, co-apply CGP 35348 to the bath.

  • Record the changes in the agonist-induced response to determine the antagonistic effect of CGP 35348.

  • Wash out the drugs to allow for recovery of the synaptic response.

In Vivo Behavioral Studies (e.g., Locomotor Activity in Rodents)

Objective: To evaluate the in vivo effects of CGP 35348 on behavior.

Materials:

  • CGP 35348 (dissolved in a suitable vehicle, e.g., saline)

  • Experimental animals (e.g., mice or rats)

  • Apparatus for measuring locomotor activity (e.g., open field arena with tracking software)

  • GABA-B receptor agonist (e.g., baclofen or GHB)

Protocol:

  • Acclimate the animals to the testing room and equipment.

  • Administer CGP 35348 via the desired route (e.g., intraperitoneal injection). The dose will need to be optimized based on previous studies and the specific research question.

  • After a predetermined pretreatment time, administer a GABA-B receptor agonist known to affect locomotor activity.

  • Place the animal in the locomotor activity chamber and record its movement for a set duration.

  • Analyze the data to compare the locomotor activity of animals treated with the agonist alone versus those pretreated with CGP 35348.

Quantitative Data Summary

Compound Reported Activity IC50 Value Primary Research Area
CGP 35348 Selective GABA-B receptor antagonist~34 µM (in rat cortical membranes)[2]Neuropharmacology, Cognitive Science

Signaling Pathway and Experimental Workflow Diagrams

GABA_B_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R binds Ca_channel Ca2+ Channel Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle triggers release G_protein G-protein GABAB_R->G_protein activates G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces CGP35348 CGP 35348 CGP35348->GABAB_R blocks Baclofen Baclofen (Agonist) Baclofen->GABAB_R activates

Caption: GABA-B receptor signaling pathway and points of modulation by agonists and antagonists.

Experimental_Workflow cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol ivt_start Prepare Brain Slices ivt_record Establish Baseline Electrophysiological Recording ivt_start->ivt_record ivt_agonist Apply GABA-B Agonist (e.g., Baclofen) ivt_record->ivt_agonist ivt_antagonist Co-apply CGP 35348 ivt_agonist->ivt_antagonist ivt_wash Washout ivt_antagonist->ivt_wash ivt_analyze Analyze Data ivt_wash->ivt_analyze ivv_start Acclimate Animals ivv_pre_treat Administer CGP 35348 ivv_start->ivv_pre_treat ivv_treat Administer GABA-B Agonist ivv_pre_treat->ivv_treat ivv_test Behavioral Testing (e.g., Locomotor Activity) ivv_treat->ivv_test ivv_analyze Analyze Data ivv_test->ivv_analyze

Caption: Generalized experimental workflows for in vitro and in vivo studies using CGP 35348.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CGP 35348 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CGP 35348, a selective GABA-B receptor antagonist, in in vitro experiments. It is designed to address common challenges and provide clear protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is CGP 35348 and what is its mechanism of action?

CGP 35348 is a selective and competitive antagonist of the GABA-B (γ-aminobutyric acid, type B) receptor. It functions by blocking the binding of the inhibitory neurotransmitter GABA to its G-protein coupled receptor, thereby inhibiting the downstream signaling cascade. This makes it a valuable tool for studying the physiological roles of GABA-B receptors in various in vitro systems. It is a brain-penetrant antagonist with a reported IC50 of 34 μM in rat cortical membranes.[1][2]

Q2: What is the optimal concentration of CGP 35348 to use in my in vitro experiment?

The optimal concentration of CGP 35348 is highly dependent on the specific cell type, tissue, and the experimental endpoint being measured. Based on published studies, a broad concentration range from 10 µM to 1000 µM has been used effectively. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of CGP 35348?

CGP 35348 is soluble in water up to 100 mM. To prepare a stock solution, dissolve the powdered compound in sterile, nuclease-free water. For example, to make a 10 mM stock solution from 1 mg of CGP 35348 (MW: 225.22 g/mol ), you would dissolve it in 444 µL of water. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects of CGP 35348?

CGP 35348 is considered a highly selective antagonist for GABA-B receptors. Studies have shown that it has little to no affinity for other receptors, including GABA-A receptors. However, as with any pharmacological agent, the potential for off-target effects at very high concentrations cannot be entirely excluded. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of CGP 35348 Concentration too low: The concentration of CGP 35348 may be insufficient to effectively block the GABA-B receptors in your specific system.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 500 µM) to determine the optimal effective concentration.
Compound degradation: Improper storage or handling of the CGP 35348 stock solution may have led to its degradation.Prepare a fresh stock solution of CGP 35348 and repeat the experiment. Always store stock solutions as recommended (-20°C in single-use aliquots).
Low or absent GABA-B receptor expression: The cell line or tissue being used may not express GABA-B receptors at a sufficient level.Confirm the expression of GABA-B receptors in your experimental model using techniques such as Western blot, qPCR, or immunohistochemistry.
High background or non-specific effects Concentration too high: Very high concentrations of CGP 35348 may lead to non-specific or off-target effects.Lower the concentration of CGP 35348 used in the experiment. Refer to your dose-response curve to select a concentration that provides specific antagonism without causing non-specific effects.
Contamination of reagents: Contamination in the cell culture media or other reagents could be causing the observed effects.Use fresh, sterile reagents and ensure proper aseptic techniques during your experiments.
Precipitation of the compound in culture media Poor solubility at working concentration: Although soluble in water at high concentrations, CGP 35348 might precipitate in complex cell culture media at the desired working concentration.Ensure the final concentration of any solvent used for dilution (e.g., DMSO, if used) is low and compatible with your cell culture system. Gently warm the media to 37°C before adding the compound and mix thoroughly.
Interaction with media components: Certain components of the cell culture media may interact with CGP 35348, causing it to precipitate.If possible, try a different formulation of cell culture media. You can also try to dissolve the compound in a small volume of media first before adding it to the rest of the culture.

Quantitative Data Summary

The following tables summarize the concentrations of CGP 35348 used in various in vitro studies.

Table 1: In Vitro Concentrations of CGP 35348 in Electrophysiology Studies

PreparationConcentration RangeApplicationReference
Rat Hippocampal Slices10 - 100 µMBlockade of baclofen-induced hyperpolarization and late inhibitory postsynaptic potential.
Rat Hippocampal Slices100 - 1000 µMFacilitation of Long-Term Potentiation (LTP).
Rat Neocortical Slices100 µMAntagonism of epileptiform activity.
Rat Spinal Cord10 - 100 µMAntagonism of L-baclofen effects.

Table 2: In Vitro Concentrations of CGP 35348 in Cell-Based Assays

Cell Line/Primary CellsConcentration RangeAssayReference
Rat Cortical MembranesIC50 = 34 µMReceptor Binding Assay
Chondrosarcoma Cell Line (OUMS27)Not specifiedAntitumor effects

Experimental Protocols

1. Preparation of CGP 35348 Stock Solution (10 mM)

  • Weigh out 2.25 mg of CGP 35348 powder (MW: 225.22 g/mol ).

  • Add 1 mL of sterile, nuclease-free water to the powder.

  • Vortex gently until the powder is completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month.

2. General Protocol for Cell Treatment

  • Culture cells to the desired confluency in appropriate cell culture plates.

  • Prepare the final working concentrations of CGP 35348 by diluting the 10 mM stock solution in pre-warmed (37°C) cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of CGP 35348.

  • Include a vehicle control (medium with the same volume of water used for the highest concentration of CGP 35348).

  • Incubate the cells for the desired period according to your experimental design.

  • Proceed with your downstream analysis (e.g., cell viability assay, protein extraction, etc.).

Visualizations

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Activates CGP35348 CGP 35348 CGP35348->GABAB_R Blocks G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel Inhibits cAMP ↓ cAMP

Caption: GABA-B receptor signaling pathway and the inhibitory action of CGP 35348.

Experimental_Workflow start Start prep_cells Prepare Cells (e.g., culture to desired confluency) start->prep_cells prep_solution Prepare CGP 35348 Working Solutions prep_cells->prep_solution treatment Treat Cells with CGP 35348 (and controls) prep_solution->treatment incubation Incubate for Specified Time treatment->incubation analysis Downstream Analysis (e.g., Viability, Western Blot, etc.) incubation->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: A general experimental workflow for in vitro studies using CGP 35348.

References

Technical Support Center: Troubleshooting Binding Assays with CGP 35348

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common issues in binding assays involving the GABA-B receptor antagonist, CGP 35348. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is CGP 35348 and what is its primary mechanism of action?

CGP 35348 is a selective antagonist of the GABA-B receptor.[1][2][3][4] It functions by competitively binding to GABA-B receptors, thereby blocking the inhibitory effects of the endogenous ligand, gamma-aminobutyric acid (GABA). It is known to be brain-penetrant, making it suitable for in vivo studies as well.[1]

Q2: What is the reported binding affinity of CGP 35348 for the GABA-B receptor?

CGP 35348 has a reported IC50 of 34 μM in rat cortical membranes. This indicates a moderate affinity, which is an important consideration when designing binding assay protocols.

Q3: Is CGP 35348 selective for the GABA-B receptor?

Yes, CGP 35348 is considered a selective GABA-B receptor antagonist. However, as with any pharmacological tool, it is crucial to consider potential off-target effects, especially at high concentrations. Some studies have noted that at higher concentrations, it may exhibit intrinsic activity or interact with other sites.

Troubleshooting Guide

Issue 1: Low or No Specific Binding of Radioligand in the Presence of CGP 35348

Q: We are performing a competitive binding assay with a radiolabeled GABA-B agonist and CGP 35348 as the competitor, but we observe minimal displacement of the radioligand. What could be the issue?

A: This is a common challenge that can arise from several factors related to the moderate affinity of CGP 35348 and the experimental setup.

  • Suboptimal Concentrations of CGP 35348: Given its IC50 of 34 μM, you will need to use a sufficiently high concentration range of CGP 35348 to achieve displacement. Ensure your concentration-response curve extends to at least 100-fold above the expected Ki.

  • Radioligand Concentration: If the concentration of the radioligand is too high (significantly above its Kd value), it can make it difficult for a moderate affinity competitor like CGP 35348 to displace it. Consider using a radioligand concentration at or below its Kd.

  • Receptor Integrity and Density: Low receptor expression in your tissue or cell preparation can lead to a weak signal. Verify the presence and integrity of the GABA-B receptor using a positive control antagonist with higher affinity, if available.

  • Incubation Time: Ensure that the binding assay has reached equilibrium. A time-course experiment is recommended to determine the optimal incubation period.

Issue 2: High Non-Specific Binding

Q: Our binding assay is showing high non-specific binding, which is masking the specific binding signal for CGP 35348. How can we reduce this?

A: High non-specific binding (NSB) can be a significant hurdle. Here are several strategies to mitigate it:

  • Optimize Blocking Agents: The inclusion of bovine serum albumin (BSA) in the assay buffer can help to block non-specific binding sites on the filter membranes and labware.

  • Reduce Radioligand Concentration: Higher concentrations of radioligand can lead to increased NSB. Use the lowest possible concentration that still provides a robust specific binding signal.

  • Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

  • Filter Pre-treatment: Pre-soaking the filter mats in a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.

Issue 3: Inconsistent and Poorly Reproducible Results

Q: We are observing significant variability between replicate wells and between experiments when testing CGP 35348. What are the potential sources of this irreproducibility?

A: Reproducibility is key to reliable data. Inconsistent results can stem from methodological inconsistencies.

  • Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions of CGP 35348.

  • Homogeneity of Membrane Preparation: Ensure that your membrane preparation is homogenous. Vortex the membrane suspension before aliquoting to each well to ensure a uniform receptor concentration.

  • Temperature and Incubation Time Consistency: Maintain a constant temperature and incubation time across all experiments. Fluctuations can significantly impact binding kinetics.

  • Reagent Stability: Ensure that all reagents, including the radioligand and CGP 35348, are properly stored and have not degraded.

Quantitative Data Summary

CompoundReceptorActionIC50Reference
CGP 35348 GABA-BAntagonist34 μM

Experimental Protocols

General Radioligand Competition Binding Assay Protocol for CGP 35348

This protocol provides a general framework. Optimization of specific parameters (e.g., protein concentration, incubation time) is recommended for each experimental system.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cortex) or cells expressing GABA-B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • Radioligand (e.g., [³H]-GABA or a specific GABA-B agonist) at a concentration near its Kd.

      • Varying concentrations of CGP 35348 (e.g., 10⁻⁸ M to 10⁻³ M).

      • For total binding, add vehicle instead of CGP 35348.

      • For non-specific binding, add a saturating concentration of a high-affinity, unlabeled GABA-B agonist (e.g., baclofen).

    • Initiate the binding reaction by adding the membrane preparation (typically 50-200 µg of protein per well).

    • Incubate at a defined temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of CGP 35348.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Radioligand, CGP 35348) incubation Incubate Radioligand, Competitor, and Membranes reagents->incubation membranes Prepare Receptor Membranes membranes->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50, Ki determination) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

troubleshooting_logic cluster_low_binding Low/No Specific Binding cluster_high_nsb High Non-Specific Binding cluster_reproducibility Poor Reproducibility start Binding Assay Issue check_conc Check [CGP 35348] & [Radioligand] optimize_blocking Optimize Blocking Agents (BSA) check_pipetting Verify Pipetting Accuracy check_receptor Verify Receptor Integrity check_conc->check_receptor check_time Optimize Incubation Time check_receptor->check_time optimize_wash Increase Wash Steps optimize_blocking->optimize_wash pretreat_filter Pre-treat Filters (PEI) optimize_wash->pretreat_filter check_homogeneity Ensure Membrane Homogeneity check_pipetting->check_homogeneity check_conditions Standardize Temp. & Time check_homogeneity->check_conditions

Caption: Troubleshooting decision tree for common binding assay issues.

References

improving the stability of Cgp 31358 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of CGP-35348 in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is CGP-35348 and what is its primary mechanism of action?

CGP-35348 is a selective antagonist of the GABA-B (γ-aminobutyric acid, type B) receptor. It is a phosphinic acid derivative that is cell-permeable and can cross the blood-brain barrier, making it suitable for both in vitro and in vivo studies. Its primary mechanism of action is to block the inhibitory effects of GABA at the GABA-B receptor, thereby preventing the downstream signaling cascade that typically leads to neuronal hyperpolarization and inhibition of neurotransmitter release.

Q2: What are the recommended storage conditions for solid CGP-35348 and its solutions?

Proper storage is crucial for maintaining the integrity of CGP-35348.

FormStorage TemperatureDurationNotes
Solid Room Temperature or -20°CUp to 4 years (at -20°C)Keep in a tightly sealed container, protected from moisture.
Aqueous Stock Solutions -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Diluted Working Solutions 2-8°CUse on the same dayPrepare fresh daily to ensure optimal performance.

Q3: In which solvents is CGP-35348 soluble?

The solubility of CGP-35348 varies depending on the solvent.

SolventSolubility
Water Up to 100 mM
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL
Ethanol ~30 mg/mL
Dimethyl Sulfoxide (DMSO) Sparingly soluble

Troubleshooting Guide: Improving Stability in Experimental Buffers

Issue 1: Precipitation of CGP-35348 in my buffer.

  • Potential Cause: The concentration of CGP-35348 may exceed its solubility limit in the specific buffer and at the experimental temperature.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations to ensure the final concentration is within the known solubility limits for a similar buffer system.

    • pH Adjustment: The solubility of phosphinic acids can be pH-dependent. Ensure the pH of your buffer is within a neutral range (pH 6.5-7.5) for optimal solubility.

    • Gentle Warming and Sonication: Briefly warming the solution to 37°C and/or sonicating can help dissolve any precipitate. However, avoid excessive heat, which could promote degradation.

    • Solvent Choice: If using a buffer with low aqueous content, consider preparing a concentrated stock solution in water or a water/ethanol mixture and then diluting it into your final experimental buffer.

Issue 2: Loss of CGP-35348 activity over the course of a long experiment.

  • Potential Cause: CGP-35348, being a phosphinic acid derivative, may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of your experimental buffer as close to neutral as possible. Avoid highly acidic (pH < 4) or alkaline (pH > 9) conditions, as these can accelerate the hydrolysis of the phosphinic acid group.

    • Temperature Management: Keep the experimental setup at the lowest feasible temperature to slow down potential degradation. For long-term experiments, consider perfusing with fresh CGP-35348-containing buffer periodically.

    • Minimize Contaminants: Ensure all glassware and reagents are free of contaminants, such as strong acids, bases, or metal ions, which could catalyze degradation.

    • Fresh Preparation: For critical and lengthy experiments, preparing a fresh solution of CGP-35348 immediately before use is the best practice to ensure maximum potency.

Experimental Protocols

Preparation of Artificial Cerebrospinal Fluid (aCSF) for Electrophysiology

This protocol describes the preparation of a standard aCSF solution commonly used in electrophysiological recordings where CGP-35348 may be applied.

Materials:

  • NaCl

  • KCl

  • CaCl₂

  • MgCl₂

  • NaH₂PO₄

  • NaHCO₃

  • D-Glucose

  • Ultrapure water

  • Carbogen gas (95% O₂, 5% CO₂)

  • pH meter

  • Osmometer

Procedure:

  • Prepare two separate stock solutions to prevent precipitation of salts.

    • Solution A (10x): Dissolve NaCl, KCl, NaH₂PO₄, and D-Glucose in 80% of the final volume of ultrapure water.

    • Solution B (10x): Dissolve CaCl₂ and MgCl₂ in a separate volume of ultrapure water.

  • To prepare 1 L of 1x aCSF, add 100 mL of Solution A to approximately 800 mL of ultrapure water while stirring.

  • Slowly add 100 mL of Solution B to the stirring solution.

  • Add NaHCO₃ to the solution.

  • Bubble the solution with carbogen gas for at least 15-20 minutes. This is crucial for oxygenation and to achieve the correct pH.

  • Adjust the pH to 7.3-7.4 using the carbogen flow and, if necessary, small amounts of 1 M HCl or NaOH.

  • Bring the final volume to 1 L with ultrapure water.

  • Measure the osmolarity and adjust to 300-310 mOsm/L with small additions of NaCl or ultrapure water as needed.

  • Continue to bubble with carbogen throughout the experiment to maintain pH and oxygenation.

To prepare aCSF containing CGP-35348:

  • Prepare a concentrated stock solution of CGP-35348 in ultrapure water (e.g., 10 mM).

  • On the day of the experiment, dilute the stock solution into the freshly prepared and carbogen-saturated aCSF to the desired final concentration.

Visualizations

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Activates CGP35348 CGP-35348 CGP35348->GABAB_R Blocks G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel GIRK K+ Channel (Open) G_protein->K_channel Activates (βγ subunit) Ca_channel Voltage-gated Ca2+ Channel (Closed) G_protein->Ca_channel Inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting prep_buffer Prepare Experimental Buffer (e.g., aCSF, PBS) prep_working Prepare Working Solution (Dilute stock in buffer) prep_buffer->prep_working prep_cgp Prepare Concentrated CGP-35348 Stock Solution (in Water) prep_cgp->prep_working start_exp Start Experiment (e.g., Electrophysiology, Cell Culture) prep_working->start_exp apply_cgp Apply CGP-35348 Working Solution start_exp->apply_cgp monitor_exp Monitor Experiment (Record data) apply_cgp->monitor_exp check_precipitate Observe for Precipitation monitor_exp->check_precipitate check_activity Assess Activity/Potency (Compare to expected results) monitor_exp->check_activity check_precipitate->monitor_exp No Precipitate adjust_conc Adjust Concentration check_precipitate->adjust_conc Precipitate Observed check_activity->monitor_exp Normal Activity adjust_ph Adjust pH to Neutral check_activity->adjust_ph Reduced Activity fresh_sol Prepare Fresh Solution check_activity->fresh_sol Reduced Activity adjust_conc->prep_working adjust_ph->prep_buffer fresh_sol->prep_working

Technical Support Center: Information Not Available for CGP 31358

Author: BenchChem Technical Support Team. Date: November 2025

Our comprehensive search for information regarding "CGP 31358," its off-target effects, and potential mitigation strategies has unfortunately not yielded any specific scientific data for a compound with this identifier. Searches across scientific literature and chemical databases did not provide any details on the primary target, mechanism of action, or any documented off-target activities associated with a compound designated this compound.

This lack of publicly available information prevents the creation of a detailed and accurate technical support resource as requested. The development of troubleshooting guides, FAQs, data summaries, experimental protocols, and signaling pathway diagrams is contingent upon existing research and data.

We recommend verifying the identifier of the compound. It is possible that "this compound" may be an internal development code, a discontinued compound, or a misidentified name. Should a corrected or alternative designation be available, we would be pleased to conduct a new search and generate the requested technical support content.

For researchers encountering unexpected effects in their experiments with an uncharacterized compound, we can offer a generalized troubleshooting workflow. This guide provides a logical sequence of steps to help identify and mitigate potential off-target effects of any experimental compound.

General Troubleshooting Workflow for Unidentified Off-Target Effects

Below is a conceptual workflow to guide researchers in identifying and mitigating potential off-target effects of an experimental compound.

TroubleshootingWorkflow cluster_identification Phase 1: Effect Identification & Confirmation cluster_investigation Phase 2: Off-Target Investigation cluster_mitigation Phase 3: Mitigation Strategies cluster_resolution Phase 4: Resolution A Unexpected Phenotype Observed B Confirm On-Target Engagement (e.g., Target Occupancy Assay) A->B C Dose-Response Curve of Phenotype vs. On-Target Activity B->C D Is phenotype correlated with on-target activity? C->D E Hypothesize Potential Off-Targets (e.g., Kinome Scan, Proteomic Profiling) D->E No H Use Lower Compound Concentration D->H Yes, but at high conc. M Re-evaluate On-Target Hypothesis D->M No, even at low conc. F Validate Off-Target Binding (e.g., Cellular Thermal Shift Assay, SPR) G Link Off-Target to Phenotype (e.g., siRNA/CRISPR Knockdown of Off-Target) I Identify Structurally Unrelated Agonist/Antagonist for On-Target G->I J Chemical Modification of Compound to Reduce Off-Target Affinity G->J K Use Alternative Tool Compound with a Different Off-Target Profile G->K L Phenotype Mitigated H->L I->L J->L K->L

Caption: A generalized workflow for identifying, investigating, and mitigating suspected off-target effects of an experimental compound.

We remain committed to providing comprehensive support to the research community. Please do not hesitate to reach out with a revised compound identifier or for further assistance with generalized experimental troubleshooting.

Technical Support Center: Interpreting Unexpected Results with GABA-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results during experiments with GABA-B receptor antagonists, with a focus on commonly used compounds such as CGP 35348, CGP 55845, and CGP 52432.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CGP 35348 and similar GABA-B receptor antagonists?

CGP 35348 is a selective antagonist of the GABA-B receptor.[1][2] Unlike GABA-A receptors which are ionotropic, GABA-B receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[3] The primary function of these antagonists is to block the binding of the endogenous ligand, gamma-aminobutyric acid (GABA), to the GABA-B receptor, thereby inhibiting its downstream signaling pathways.[3]

Q2: I'm observing no effect of my GABA-B antagonist. What are the possible reasons?

Several factors could contribute to a lack of observed effect:

  • Inadequate Concentration: The concentration of the antagonist may be too low to effectively compete with GABA at the receptor binding site. Consult the literature for effective concentration ranges for your specific experimental setup. For instance, the IC50 of CGP 35348 is reported to be 34 μM.

  • Compound Stability: Ensure the compound has been stored correctly and that the prepared solutions are fresh. Improper storage or repeated freeze-thaw cycles can lead to degradation.

  • Blood-Brain Barrier Penetration (for in vivo studies): While CGP 35348 is known to be brain-penetrant, the efficiency can be dose-dependent. Higher doses may be required to achieve sufficient concentrations in the central nervous system.

  • Receptor Subtype Specificity: There may be different subtypes or splice variants of the GABA-B receptor with varying affinities for the antagonist.

  • Experimental Model: The expression and function of GABA-B receptors can vary significantly between different cell lines, tissues, and animal models.

Q3: My results are the opposite of what I expected. Instead of blocking inhibition, I'm seeing an inhibitory effect. Why could this be happening?

This is a documented and important unexpected effect. Some GABA-B receptor antagonists, notably CGP 35348 and CGP 52432, have been shown to possess intrinsic activity, meaning they can act as partial agonists or have off-target effects that lead to inhibition. For example, studies have found that CGP 35348 can inhibit the release of glycine, another inhibitory neurotransmitter, an effect that is independent of GABA-B receptors.

Troubleshooting Guides

Problem 1: Inconsistent or variable results between experiments.
Potential Cause Troubleshooting Step
Solution Preparation and Storage Prepare fresh stock solutions and dilute to the final working concentration immediately before each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended by the manufacturer.
Pipetting Errors Calibrate your pipettes regularly. Use low-retention tips for accurate dispensing of small volumes.
Cell Culture/Tissue Variability Ensure consistent cell passage numbers and confluency. For tissue preparations, use animals of the same age, sex, and strain, and maintain consistent dissection and preparation protocols.
Incubation Times Standardize all incubation times for drug application, washes, and subsequent assays.
Problem 2: Off-target effects are suspected.
Potential Cause Troubleshooting Step
Compound Specificity Use a structurally different GABA-B receptor antagonist as a control (e.g., SCH 50911) to see if the unexpected effect persists. This can help differentiate between a class effect and a compound-specific off-target effect.
Dose-Response Curve Perform a full dose-response curve. Off-target effects may only appear at higher concentrations.
Control Experiments In experiments with neuronal cultures or slices, use specific blockers for other neurotransmitter systems that might be indirectly affected.
Knockout/Knockdown Models If available, use cell lines or animal models lacking the GABA-B receptor to confirm that the observed effect is indeed mediated by this receptor.

Experimental Protocols

Key Experiment: Investigating the effect of a GABA-B antagonist on neurotransmitter release.

Objective: To determine if the unexpected inhibitory effect of a GABA-B antagonist is due to modulation of other neurotransmitter systems.

Methodology:

  • Preparation of Synaptosomes: Prepare synaptosomes (isolated nerve terminals) from the brain region of interest (e.g., hippocampus or spinal cord) of mice or rats.

  • Preloading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a radiolabeled neurotransmitter, such as [3H]glycine, to allow for its uptake into the nerve terminals.

  • Superfusion: Place the preloaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.

  • Stimulation of Release: Induce neurotransmitter release by depolarizing the synaptosomes with a high concentration of potassium chloride (K+).

  • Drug Application: Apply the GABA-B receptor antagonist (e.g., CGP 35348) at various concentrations to the superfusion buffer before and during the K+ stimulation.

  • Fraction Collection and Analysis: Collect the superfusate in fractions and measure the amount of radioactivity in each fraction using liquid scintillation counting to quantify the amount of released neurotransmitter.

  • Controls: Include a control group with no drug application and a positive control with a known inhibitor of the respective neurotransmitter release.

Visualizing Signaling Pathways and Workflows

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R Activates Antagonist GABA-B Antagonist (e.g., CGP 35348) Antagonist->GABAB_R Blocks G_Protein G Protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Opens Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Produces Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Release

Caption: Simplified GABA-B receptor signaling pathway.

Troubleshooting Workflow for Unexpected Inhibitory Effects

Caption: Workflow for troubleshooting unexpected inhibitory effects.

References

how to address variability in Cgp 31358 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes involving CGP 31358. The information is tailored for researchers, scientists, and drug development professionals working with this NMDA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel triazole compound that functions as an anticonvulsant agent.[1][2][3][4][5] Its primary mechanism of action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor. It specifically inhibits the binding of L-glutamate to the NMDA receptor complex, with a reported IC50 of 53 μM. This compound binds to a site on the NMDA receptor that is coupled to both the transmitter recognition site and the channel domain.

Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?

Variability in experiments with NMDA receptor antagonists like this compound can arise from several factors. These include:

  • Reagent Stability and Handling: Ensure proper storage of this compound, protecting it from light and moisture. Prepare fresh solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.

  • Cell Culture Conditions: The expression levels of NMDA receptor subunits can vary significantly between cell lines and even with passage number. Maintaining consistent cell culture conditions, including media composition, confluency, and passage number, is critical.

  • Experimental Buffer Composition: The ionic composition of your experimental buffer, particularly the concentrations of Mg²⁺ and glycine, can significantly impact NMDA receptor activity and, consequently, the apparent efficacy of this compound.

  • Assay-Specific Parameters: Factors such as incubation time, temperature, and the concentration of the competing ligand (e.g., L-glutamate) will directly influence the observed inhibitory effect of this compound.

Q3: I am observing lower-than-expected potency for this compound in my in vitro assay. What should I check?

If the observed potency of this compound is lower than the reported IC50 of 53 μM, consider the following troubleshooting steps:

  • Verify Compound Integrity: Confirm the purity and integrity of your this compound stock through analytical methods like HPLC or mass spectrometry.

  • Optimize Assay Conditions:

    • L-glutamate Concentration: Ensure the concentration of L-glutamate used in your binding assay is appropriate. High concentrations will require higher concentrations of this compound for effective competition.

    • Glycine Concentration: Glycine is a co-agonist at the NMDA receptor. Ensure its concentration is controlled and consistent across experiments.

    • Magnesium (Mg²⁺) Concentration: Mg²⁺ is a channel blocker of the NMDA receptor. Its presence and concentration should be carefully controlled as it can modulate receptor activity.

  • Cellular Health: In cell-based assays, ensure the cells are healthy and not overly confluent, as this can affect receptor expression and accessibility.

Troubleshooting Guides

Issue 1: High Variability in Neuronal Viability Assays

Symptoms: Inconsistent results when using this compound to protect neurons from excitotoxicity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Excitotoxic Insult Standardize the concentration and duration of the excitotoxic agent (e.g., glutamate, NMDA). Ensure uniform application across all wells.
Variability in Neuronal Culture Health Use neurons from the same passage number and ensure a consistent plating density. Visually inspect cultures for signs of stress or contamination before treatment.
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal protective concentration of this compound for your specific neuronal culture system.
Timing of Treatment Optimize the pre-incubation time with this compound before applying the excitotoxic stimulus.
Issue 2: Inconsistent Inhibition in Electrophysiology Recordings

Symptoms: Variable blockade of NMDA receptor-mediated currents in patch-clamp experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inaccurate Drug Concentration at the Receptor Ensure adequate perfusion of the recording chamber with the this compound-containing solution. Check for potential issues with the perfusion system.
Receptor Desensitization Vary the application protocol to minimize receptor desensitization. Use a rapid application system if possible.
Voltage-Dependence of Block Be aware that the block of NMDA receptors by some antagonists can be voltage-dependent. Maintain a consistent holding potential during your recordings.
Presence of Endogenous Modulators Consider the potential influence of endogenous modulators of the NMDA receptor in your preparation (e.g., spermine, spermidine).

Experimental Protocols

A detailed methodology for a competitive binding assay to determine the IC50 of this compound is provided below.

Protocol: [³H]L-glutamate Competitive Binding Assay

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet, containing the membrane fraction, is resuspended in a known volume of buffer and protein concentration is determined using a standard assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of various concentrations of this compound (or vehicle for total binding).

      • 50 µL of [³H]L-glutamate (a fixed concentration, typically around the Kd).

      • 100 µL of the membrane preparation.

    • For non-specific binding, add a high concentration of unlabeled L-glutamate (e.g., 1 mM) instead of this compound.

    • Incubate the plate at room temperature for 30 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 CGP_31358 This compound (Antagonist) CGP_31358->NMDA_R Blocks Glutamate Binding Site Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling

Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound.

experimental_workflow start Start: Inconsistent Results check_reagent 1. Verify this compound Integrity & Concentration start->check_reagent check_culture 2. Standardize Cell Culture Conditions check_reagent->check_culture check_assay 3. Optimize Assay Parameters check_culture->check_assay dose_response 4. Perform Dose-Response Curve check_assay->dose_response consistent_results Consistent Results dose_response->consistent_results Yes troubleshoot_further Further Troubleshooting dose_response->troubleshoot_further No

Caption: A logical troubleshooting workflow for addressing variability in this compound experiments.

References

Technical Support Center: Refining CGP-35348 Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CGP-35348 in in vivo studies. The information is tailored for scientists and drug development professionals to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is CGP-35348 and what is its primary mechanism of action?

A1: CGP-35348 is a selective and centrally active antagonist of the GABA-B receptor.[1][2][3] Its primary mechanism of action is to block the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-B receptors, which are G-protein coupled receptors. By doing so, it can prevent the downstream effects of GABA-B receptor activation, such as the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels.

Q2: What is the recommended solvent for dissolving CGP-35348 for in vivo use?

A2: CGP-35348 is soluble in several common laboratory solvents. For in vivo studies, sterile saline or phosphate-buffered saline (PBS) at a pH of 7.2 are the most common and recommended vehicles.[4][5] It is also soluble in water up to 100 mM. For stock solutions, DMSO and ethanol can be used, but must be diluted to non-toxic concentrations in the final injection volume.

Q3: How should I prepare and store CGP-35348 solutions?

A3: For aqueous solutions, it is recommended to prepare them fresh on the day of use if possible. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.

Q4: What are the typical routes of administration and dosages for CGP-35348 in rodents?

A4: The most common routes of administration are intraperitoneal (i.p.) and intracerebroventricular (i.c.v.). The effective dose can vary depending on the animal model, the specific research question, and the route of administration. A summary of reported dosages is provided in the table below.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected behavioral effects in animal studies.

  • Possible Cause 1: Solution Instability.

    • Troubleshooting Step: Ensure that CGP-35348 solutions are prepared fresh or have been stored properly at -20°C for no longer than one month. Always check for precipitates before administration.

  • Possible Cause 2: Incorrect Dosage.

    • Troubleshooting Step: Refer to the dosage table below and published literature for appropriate dose ranges for your specific animal model and experimental paradigm. A dose-response study may be necessary to determine the optimal concentration for your experiment.

  • Possible Cause 3: Off-target Effects.

    • Troubleshooting Step: While CGP-35348 is a selective GABA-B antagonist, extremely high doses may lead to off-target effects. Consider reducing the dose and including control groups to assess for non-specific effects.

Issue 2: Difficulty dissolving CGP-35348.

  • Possible Cause 1: Incorrect Solvent.

    • Troubleshooting Step: For high concentrations, water (up to 100 mM) is a suitable solvent. If using PBS, ensure the pH is neutral (7.2). Sonication may aid in dissolution.

  • Possible Cause 2: Low-Quality Compound.

    • Troubleshooting Step: Ensure the purity of the CGP-35348 compound. Purity should be ≥95-98%.

Issue 3: Lack of efficacy in antagonizing a GABA-B agonist (e.g., baclofen).

  • Possible Cause 1: Insufficient Dose of CGP-35348.

    • Troubleshooting Step: Increase the dose of CGP-35348. The antagonist-to-agonist ratio is critical. Review literature for effective ratios in similar experimental setups.

  • Possible Cause 2: Timing of Administration.

    • Troubleshooting Step: The pharmacokinetic profiles of both the antagonist and agonist should be considered. Administer CGP-35348 at an appropriate time point before the agonist to ensure it has reached its target and is bioavailable to exert its blocking effect.

Data Presentation

Table 1: Solubility of CGP-35348

SolventMaximum ConcentrationReference(s)
Water100 mM
PBS (pH 7.2)10 mg/ml
Ethanol30 mg/ml
DMSO0.1 mg/ml

Table 2: Reported In Vivo Dosages of CGP-35348 in Rodents

Animal ModelRoute of AdministrationDosage RangeEffectReference(s)
RatIntraperitoneal (i.p.)100 - 500 mg/kgAntagonism of baclofen-induced effects
RatIntraperitoneal (i.p.)300 mg/kgNo effect on basal GABA or glutamate levels
MouseIntraperitoneal (i.p.)60 - 100 mg/kgPrevention of baclofen-induced antinociception
MouseIntraperitoneal (i.p.)400 mg/kgAntagonism of GHBA- and baclofen-induced locomotor changes
MouseIntraperitoneal (i.p.)1 mg/kgImproved motor function after brain damage
MouseIntracerebroventricular (i.c.v.)0.5 - 2.5 µ g/mouse Prevention of baclofen-induced antinociception
RatIntracerebroventricular (i.c.v.)25 µ g/rat Prevention of baclofen-induced antinociception

Experimental Protocols

Protocol 1: Preparation of CGP-35348 for Intraperitoneal Injection

  • Materials:

    • CGP-35348 powder

    • Sterile 0.9% saline or sterile PBS (pH 7.2)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Weigh the desired amount of CGP-35348 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile saline or PBS to achieve the target concentration.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

    • If dissolution is slow, sonicate the solution for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • For sterile administration, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

    • The solution is now ready for intraperitoneal injection.

Visualizations

GABA_B_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts GABA GABA GABA->GABAB_R Activates CGP35348 CGP-35348 CGP35348->GABAB_R Blocks ATP ATP ATP->AC Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Analysis prep_solution Prepare CGP-35348 Solution administer Administer CGP-35348 (i.p. or i.c.v.) prep_solution->administer animal_groups Acclimate and Group Animals animal_groups->administer behavioral_test Behavioral Testing administer->behavioral_test agonist_challenge Optional: Agonist Challenge administer->agonist_challenge data_collection Data Collection behavioral_test->data_collection agonist_challenge->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results & Interpretation stat_analysis->results

References

challenges in replicating studies with Cgp 31358

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP 31358. Our aim is to address specific issues that may be encountered during experimental replication.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pharmacological research compound. While direct and extensive literature on this compound is sparse, its nomenclature suggests it belongs to the series of compounds developed by Ciba-Geigy (now Novartis) that target GABA receptors. Compounds with similar names, such as CGP 55845 and CGP 35348, are known antagonists of GABAB receptors. Therefore, it is highly probable that this compound is also a modulator of GABAergic neurotransmission, likely acting as a GABAB receptor antagonist. Replicating studies with this compound may present challenges similar to those encountered with other GABA receptor modulators.

Q2: We are observing high variability in our results between experiments. What could be the cause?

High variability in experiments with GABA receptor modulators like this compound can stem from several factors:

  • Cell Culture Conditions: The expression and function of GABA receptors can be highly sensitive to cell culture conditions. Factors such as passage number, cell density, and media composition can influence receptor expression levels and signaling.

  • Compound Stability and Storage: Ensure that this compound is stored correctly and that the compound has not degraded. Repeated freeze-thaw cycles should be avoided.

  • Assay Conditions: Minor variations in assay parameters, such as incubation times, temperature, and buffer composition, can lead to significant differences in results.

Q3: Our in vitro results are not translating to in vivo models. What could be the reason for this discrepancy?

Discrepancies between in vitro and in vivo results are a common challenge in drug development. For a compound like this compound, potential reasons include:

  • Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in vivo.

  • Off-Target Effects: In a complex biological system, this compound may interact with other receptors or signaling pathways that are not present in the in vitro model.

  • Blood-Brain Barrier Penetration: If targeting the central nervous system, the compound may not efficiently cross the blood-brain barrier.

Troubleshooting Guides

Issue 1: Inconsistent Potency (IC50/EC50) Values

If you are observing significant shifts in the potency of this compound across different experimental runs, consider the following troubleshooting steps.

Troubleshooting Workflow for Inconsistent Potency

start Start: Inconsistent Potency Observed check_compound Verify Compound Integrity (Fresh Stock, Proper Storage) start->check_compound check_assay Standardize Assay Parameters (Temperature, Incubation Time, Buffers) check_compound->check_assay If compound is stable check_cells Characterize Cell Line (Passage Number, Receptor Expression) check_assay->check_cells If parameters are consistent analyze_data Review Data Analysis (Curve Fitting, Outliers) check_cells->analyze_data If cell line is consistent outcome Consistent Potency Achieved analyze_data->outcome If analysis is correct

Caption: Troubleshooting workflow for addressing inconsistent potency values.

Quantitative Data Summary: Factors Affecting Potency

ParameterPotential Impact on IC50/EC50Recommended Action
Compound Age/Storage Increased IC50 (lower potency) due to degradation.Use a fresh stock of this compound. Aliquot and store at -80°C.
Incubation Time Can shift potency values depending on binding kinetics.Optimize and standardize incubation times for your specific assay.
Cell Passage Number Higher passage numbers may lead to altered receptor expression and signaling, affecting potency.Use cells within a defined, low passage number range.
Buffer Composition pH and ionic strength can influence ligand-receptor interactions.Ensure consistent buffer preparation and pH for all experiments.
Issue 2: Suspected Off-Target Effects

If you suspect that the observed phenotype is due to off-target effects of this compound, a systematic approach is necessary to identify these unintended interactions.

Experimental Protocol: Investigating Off-Target Effects

  • Target Engagement Assay:

    • Objective: Confirm that this compound is binding to the intended GABAB receptor in your experimental system.

    • Methodology:

      • Prepare cell lysates or membrane fractions from your model system.

      • Incubate with a known radiolabeled GABAB receptor ligand (e.g., [3H]-CGP 54626).

      • Perform a competition binding assay by adding increasing concentrations of unlabeled this compound.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for the GABAB receptor.

  • Counter-Screening:

    • Objective: Screen this compound against a panel of other receptors and kinases to identify potential off-target interactions.

    • Methodology:

      • Utilize a commercial counter-screening service or an in-house panel of assays.

      • Screen this compound at a concentration at least 10-fold higher than its GABAB receptor Ki.

      • Analyze the results to identify any significant interactions with other targets.

  • Phenotypic Rescue with a Known Antagonist:

    • Objective: Determine if the observed phenotype can be reversed by a well-characterized, specific antagonist of the suspected off-target.

    • Methodology:

      • Treat your experimental system with this compound to induce the phenotype of interest.

      • In a parallel experiment, co-administer this compound with a specific antagonist for a suspected off-target identified in the counter-screening.

      • Assess whether the antagonist can rescue the phenotype, indicating an off-target effect.

Signaling Pathway: GABAB Receptor and Potential Off-Target Interactions

cluster_gabab GABA_B Receptor Signaling (On-Target) cluster_offtarget Potential Off-Target Pathways GABA GABA GABAB_R GABA_B Receptor GABA->GABAB_R CGP31358 This compound (Antagonist) CGP31358->GABAB_R G_protein Gi/o Protein GABAB_R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel Activation G_protein->GIRK cAMP ↓ cAMP AC->cAMP Off_Target_R Off-Target Receptor Downstream_Signal Altered Downstream Signaling Off_Target_R->Downstream_Signal CGP31358_off This compound CGP31358_off->Off_Target_R

Caption: On-target GABAB receptor signaling and potential off-target pathways for this compound.

Technical Support Center: Peptide Handling, Storage, and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of potential degradation pathways for synthetic peptides. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized peptides?

A1: Lyophilized peptides should be stored in a tightly sealed container in a desiccator at -20°C or colder, away from bright light.[1][2][3] For long-term storage, temperatures of -80°C are preferable.[3] Peptides containing moisture-sensitive residues (Asp, Glu, Lys, Arg, His) or oxidation-prone residues (Cys, Met, Trp) require particularly stringent anaerobic and desiccated storage conditions.[1] Before use, it is essential to allow the peptide container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can significantly decrease long-term stability.

Q2: How should I store peptides that are in solution?

A2: The shelf-life of peptides in solution is very limited. If storage in solution is unavoidable, use sterile buffers at a pH of 5-6, divide the solution into single-use aliquots, and store them at -20°C or colder. It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation. Peptides with specific residues such as Cys, Met, Trp, Asp, Gln, and N-terminal Glu are particularly unstable in solution.

Q3: My peptide won't dissolve. What should I do?

A3: Peptide solubility can be challenging to predict. A systematic approach is recommended. First, evaluate the amino acid composition of your peptide to anticipate its solubility characteristics. Then, test the solubility of a small portion of the peptide before attempting to dissolve the entire sample. If your peptide is difficult to dissolve, sonication in a water bath can be helpful, but avoid excessive warming of the sample. For peptides containing Trp, Met, or Cys, the use of oxygen-free water or buffers is recommended to prevent oxidation.

Q4: Which amino acid residues are particularly susceptible to degradation?

A4: Several amino acid residues are prone to specific degradation pathways. Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation. Asparagine (Asn) and Glutamine (Gln) can undergo deamidation. Peptides with these residues have a more limited shelf life and require more careful handling and storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Peptide Activity Improper storage conditions leading to degradation.Review storage protocols. Ensure lyophilized peptides are stored at -20°C or colder in a desiccated, dark environment. For peptides in solution, use sterile buffers (pH 5-6), aliquot, and store at -20°C or colder, avoiding freeze-thaw cycles.
Oxidation of susceptible residues (Cys, Met, Trp).Use oxygen-free solvents for reconstitution. For peptides with free Cys, use degassed acidic buffers.
Inconsistent Experimental Results Peptide degradation due to multiple freeze-thaw cycles.Aliquot peptide solutions into single-use volumes to minimize freeze-thaw cycles.
Inaccurate peptide concentration due to moisture absorption.Allow lyophilized peptide vials to warm to room temperature in a desiccator before opening and weighing.
Peptide Aggregation Suboptimal pH of the solvent.Dissolve peptides in acidic solutions (pH 4-6) to reduce the risk of aggregation.

Experimental Protocols

Protocol for Reconstitution of a Lyophilized Peptide
  • Equilibration: Transfer the sealed vial of the lyophilized peptide from cold storage to a desiccator and allow it to warm to room temperature. This prevents condensation and moisture uptake.

  • Solvent Selection: Based on the peptide's amino acid composition, select an appropriate sterile solvent. For peptides prone to oxidation, use oxygen-free water or buffers.

  • Reconstitution: Add the desired volume of the selected solvent to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid excessive heating.

  • Aliquoting: If the entire volume will not be used in a single experiment, immediately aliquot the reconstituted peptide solution into single-use, tightly sealed vials.

  • Storage: Store the aliquots at -20°C or colder.

Visualizations

experimental_workflow cluster_storage Receiving and Storage cluster_preparation Preparation for Use cluster_aliquoting Aliquoting and Final Storage Receive_Peptide Receive Lyophilized Peptide Store_Lyophilized Store at -20°C or colder in a desiccator Receive_Peptide->Store_Lyophilized Equilibrate Equilibrate to Room Temperature in Desiccator Store_Lyophilized->Equilibrate Weigh_Peptide Weigh Desired Amount Equilibrate->Weigh_Peptide Reconstitute Reconstitute in Appropriate Sterile Buffer (pH 5-6) Weigh_Peptide->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C or colder Aliquot->Store_Solution

Caption: Workflow for Handling and Storing Lyophilized Peptides.

degradation_pathways cluster_oxidation Oxidation cluster_deamidation Deamidation cluster_hydrolysis Hydrolysis Peptide Peptide Cys Cysteine Peptide->Cys O2 Met Methionine Peptide->Met O2 Trp Tryptophan Peptide->Trp O2 Asn Asparagine Peptide->Asn H2O, pH Gln Glutamine Peptide->Gln H2O, pH Moisture Moisture Absorption (Hygroscopic Residues: Asp, Glu, Lys, Arg, His) Peptide->Moisture Humidity Cystine Cystine Cys->Cystine Methionine_sulfoxide Methionine_sulfoxide Met->Methionine_sulfoxide Met(O) Oxidized_Trp Oxidized_Trp Trp->Oxidized_Trp Oxidized Trp Aspartic_acid Aspartic_acid Asn->Aspartic_acid Asp Glutamic_acid Glutamic_acid Gln->Glutamic_acid Glu Peptide_Hydrolysis Peptide_Hydrolysis Moisture->Peptide_Hydrolysis

Caption: Common Peptide Degradation Pathways.

References

Validation & Comparative

Navigating the Landscape of Anticonvulsant Therapies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While specific data on the anticonvulsant effects of a compound designated Cgp 31358 is not available in the public domain, this guide provides a comparative analysis of established and investigational anticonvulsant agents, including compounds from the same "CGP" series developed by Ciba-Geigy (now Novartis). This objective comparison, supported by experimental data, will aid researchers, scientists, and drug development professionals in understanding the diverse mechanisms and efficacies of various anticonvulsant drugs.

This guide will focus on a comparison between the investigational NMDA receptor antagonists CGP 37849 and CGP 39551 , and the widely-used conventional anticonvulsant, Carbamazepine .

Quantitative Comparison of Anticonvulsant Efficacy

The following table summarizes the anticonvulsant effects of CGP 37849, CGP 39551, and Carbamazepine in a preclinical model of epilepsy. The data is derived from studies on amygdala-kindled rats, a well-established model for complex partial and secondarily generalized seizures.

CompoundMechanism of ActionAnimal ModelDosing (i.p.)Anticonvulsant Effect on Seizure ScoreEffect on Focal Seizure ThresholdAssociated Behavioral Effects
CGP 37849 Competitive NMDA Receptor AntagonistAmygdala-Kindled Rats1 to 10 mg/kgWeakNo increaseMarked ataxia, hyperactivity, stereotypies (e.g., head weaving)[1]
CGP 39551 Competitive NMDA Receptor AntagonistAmygdala-Kindled Rats1 to 10 mg/kgWeakNo increaseMarked ataxia, hyperactivity[1]
Carbamazepine Voltage-Gated Sodium Channel BlockerAmygdala-Kindled Rats20 to 40 mg/kgSignificant reduction--
MK-801 (for comparison)Non-competitive NMDA Receptor AntagonistAmygdala-Kindled Rats0.05 to 0.3 mg/kgWeakNo increaseMarked ataxia, hyperactivity, stereotypies[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation.

Amygdala-Kindling Model of Epilepsy

The amygdala-kindling model is a widely used preclinical model to induce chronic epilepsy and to test the efficacy of anticonvulsant drugs.[1]

  • Animal Subjects: Male Wistar rats are typically used.

  • Electrode Implantation: Under anesthesia, a bipolar electrode is surgically implanted into the basolateral amygdala.

  • Kindling Procedure: After a recovery period, a weak electrical stimulus is delivered to the amygdala once daily. Initially, this stimulus does not elicit a seizure.

  • Seizure Development: With repeated stimulation, the animals gradually develop seizures that progress in severity, starting from focal seizures and eventually leading to secondarily generalized tonic-clonic seizures. This progression is scored using a standardized scale (e.g., Racine's scale).

  • Drug Testing: Once the animals are fully kindled (i.e., consistently exhibit generalized seizures), the test compounds (e.g., CGP 37849, CGP 39551, Carbamazepine) are administered intraperitoneally (i.p.) at various doses.

  • Efficacy Assessment: The anticonvulsant efficacy is determined by observing the reduction in seizure severity and duration, as well as any changes in the afterdischarge threshold (the minimum current required to elicit a seizure). Behavioral side effects are also systematically recorded.

Signaling Pathways and Mechanisms of Action

The differing anticonvulsant profiles of the compared drugs stem from their distinct molecular targets and mechanisms of action.

NMDA Receptor Antagonism (CGP 37849 & CGP 39551)

CGP 37849 and its ethyl ester prodrug, CGP 39551, act as competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in excitatory synaptic transmission. By blocking the action of glutamate at this receptor, these compounds reduce neuronal excitability.

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Ion_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Ion_Channel Opens Neuronal_Excitation Neuronal Excitation Ca_Ion_Channel->Neuronal_Excitation Leads to CGP_37849 CGP 37849 / CGP 39551 CGP_37849->NMDA_Receptor Blocks

Caption: Mechanism of action for CGP 37849/39551.

Voltage-Gated Sodium Channel Blockade (Carbamazepine)

Carbamazepine is a classic anticonvulsant that primarily acts by blocking voltage-gated sodium channels. These channels are essential for the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, Carbamazepine reduces the ability of neurons to fire at high frequencies, which is a hallmark of epileptic seizures.

Sodium_Channel_Pathway cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Neuronal_Firing Repetitive Neuronal Firing Na_Channel->Neuronal_Firing Enables Action_Potential Action Potential Propagation Action_Potential->Na_Channel Activates Carbamazepine Carbamazepine Carbamazepine->Na_Channel Blocks Anticonvulsant_Screening_Workflow A Compound Synthesis / Acquisition B In Vitro Screening (e.g., receptor binding assays) A->B C Acute Seizure Models (e.g., MES, PTZ) B->C D Chronic Seizure Models (e.g., Kindling) C->D E Efficacy & Tolerability Assessment D->E F Pharmacokinetic Studies E->F H Preclinical Development E->H G Lead Optimization F->G G->B

References

A Comparative Guide to NMDA Receptor Antagonists: Benchmarking Cgp 31358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cgp 31358 with other notable N-methyl-D-aspartate (NMDA) receptor antagonists, including Ketamine, Memantine, and Dizocilpine (MK-801). The objective is to offer a clear, data-driven analysis to inform research and development in neuropharmacology. While extensive data exists for established antagonists, specific quantitative metrics for this compound are less prevalent in publicly accessible literature. This guide highlights these data gaps and provides the framework for a complete comparative assessment.

Mechanism of Action: A Spectrum of Antagonism

NMDA receptor antagonists are broadly classified based on their mechanism of action at the receptor complex. Understanding these distinctions is crucial for interpreting their pharmacological effects.

  • Competitive Antagonists , such as This compound , directly compete with the endogenous agonist, glutamate, for its binding site on the GluN2 subunit of the NMDA receptor. By occupying this site, they prevent receptor activation.

  • Uncompetitive Channel Blockers , like Ketamine , Memantine , and Dizocilpine (MK-801) , bind within the ion channel of the NMDA receptor. This action physically obstructs the flow of ions, primarily Ca2+, thereby preventing downstream signaling cascades. A key characteristic of these blockers is their "use-dependent" nature, meaning the channel must be opened by an agonist before the antagonist can bind.

  • Non-competitive Antagonists bind to an allosteric site on the receptor, distinct from the agonist binding site or the ion channel pore. This binding event induces a conformational change in the receptor that prevents its activation.

The diverse mechanisms of these antagonists lead to different functional consequences. For instance, the uncompetitive nature of Memantine, with its fast off-rate kinetics, is thought to contribute to its favorable tolerability profile by preferentially blocking excessive, pathological NMDA receptor activity while sparing normal physiological function[1]. In contrast, the high affinity and slow dissociation of MK-801 can lead to a more profound and sustained blockade of NMDA receptor function, which has been associated with psychotomimetic side effects[2][3].

Quantitative Comparison of NMDA Receptor Antagonists

The following table summarizes key quantitative data for a selection of NMDA receptor antagonists. These metrics are essential for comparing the potency and efficacy of these compounds. It is important to note that while data for Ketamine, Memantine, and MK-801 are readily available, specific binding affinity (Ki) and in vivo efficacy (ED50) values for this compound were not found in the reviewed literature.

CompoundClassBinding Affinity (Ki)In Vitro Potency (IC50)In Vivo Efficacy (ED50)
This compound CompetitiveData Not Found53 µM (for inhibition of L-Glutamate binding)Data Not Found
Ketamine Uncompetitive~0.3 µM (vs. [3H]MK-801)~1-2 µM1-10 mg/kg (animal models of neuropathy)[4]
Memantine Uncompetitive~1 µM (vs. [3H]MK-801)~1-2 µM5 mg/kg (inhibition of wind-up in neuropathic rats)[4]
Dizocilpine (MK-801) Uncompetitive~3-5 nM (vs. [3H]MK-801)~10-50 nM0.1-5 mg/kg (comparable effects in SNL and sham rats)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NMDA receptor antagonists. Below are representative protocols for key in vitro and in vivo assays.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Objective: To determine the Ki of this compound and other antagonists for the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]CGP 39653 (a radiolabeled competitive antagonist)

  • Test compounds (this compound, Ketamine, Memantine, MK-801)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]CGP 39653, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the effect of antagonists on NMDA receptor-mediated ion currents in individual neurons.

Objective: To characterize the functional antagonism of this compound and other compounds on NMDA receptor currents.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • External solution (containing NMDA and glycine).

  • Internal solution (for the recording pipette).

  • Test compounds.

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices.

  • Patching: Under a microscope, form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Recording: Clamp the cell at a specific holding potential (e.g., -70 mV) and record baseline NMDA receptor-mediated currents evoked by application of NMDA and glycine.

  • Drug Application: Perfuse the test compound at various concentrations and record the resulting changes in the NMDA receptor currents.

  • Data Analysis: Measure the peak amplitude of the NMDA currents before and after drug application. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.

In Vivo Efficacy: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant activity, a known therapeutic effect of some NMDA receptor antagonists.

Objective: To determine the in vivo anticonvulsant efficacy (ED50) of this compound and other antagonists.

Materials:

  • Mice or rats.

  • Electroconvulsive shock apparatus with corneal electrodes.

  • Test compounds and vehicle.

  • Topical anesthetic for the cornea.

Procedure:

  • Animal Preparation: Administer the test compound or vehicle to groups of animals at various doses and at a predetermined time before the test.

  • Anesthesia: Apply a topical anesthetic to the corneas of the animals.

  • Electroshock: Deliver a suprathreshold electrical stimulus through the corneal electrodes to induce a maximal seizure.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Visualizing the Landscape of NMDA Receptor Antagonism

The following diagrams, generated using Graphviz, illustrate the NMDA receptor signaling pathway and a typical experimental workflow for comparing antagonists.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Cgp31358 This compound Cgp31358->NMDA_Receptor Competes with Glutamate Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Ketamine Ketamine Ketamine->Ion_Channel Blocks Memantine Memantine Memantine->Ion_Channel Blocks MK801 MK-801 MK801->Ion_Channel Blocks Signaling_Cascade Downstream Signaling Ca_ion->Signaling_Cascade Activates

Caption: NMDA receptor signaling and antagonist binding sites.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Comparison Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Table Compile Quantitative Data (Ki, IC50, ED50) Binding_Assay->Data_Table Electrophysiology Patch-Clamp Electrophysiology (Determine IC50) Electrophysiology->Data_Table Animal_Model Animal Model of Disease (e.g., MES test for epilepsy) Efficacy_Testing Administer Antagonist & Assess Efficacy (Determine ED50) Animal_Model->Efficacy_Testing Efficacy_Testing->Data_Table Comparison Compare Potency & Efficacy Data_Table->Comparison

Caption: Workflow for comparing NMDA receptor antagonists.

Conclusion

This guide provides a framework for comparing this compound to other NMDA receptor antagonists. While this compound is identified as a competitive antagonist, a complete and direct comparison with uncompetitive blockers like Ketamine, Memantine, and MK-801 is hampered by the limited availability of its quantitative pharmacological data in the public domain. The provided experimental protocols offer standardized methods to generate the necessary data (Ki, IC50, and ED50) for a comprehensive assessment. Future research focused on obtaining these key metrics for this compound will be crucial for fully understanding its pharmacological profile and therapeutic potential relative to other agents in its class.

References

A Comparative Guide to the Mechanisms of Action: Cgp 31358 vs. Ifenprodil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two widely used neuropharmacological research tools: Cgp 31358 (often referred to as CGP 35348) and ifenprodil. While both compounds are known to modulate neuronal activity, they do so through distinct molecular targets and signaling pathways. This document outlines their respective mechanisms, presents supporting experimental data, and provides an overview of the methodologies used in their characterization.

At a Glance: Key Mechanistic Differences

FeatureThis compound (CGP 35348)Ifenprodil
Primary Target GABA-B ReceptorNMDA Receptor (GluN2B subunit)
Mechanism of Action Selective, competitive antagonistNon-competitive, negative allosteric modulator
Binding Site Orthosteric binding site on the GABA-B receptorAllosteric site at the interface of GluN1 and GluN2B N-terminal domains
Reported IC50 34 µM (in rat cortical membranes)[1][2][3]0.34 µM (at NR1A/NR2B receptors)[4], ~156 nM, ~223 nM
Reported Ki Not available in search results5.8 nM (for (1R,2R)-Ifenprodil at GluN2B-NMDA receptors)
Effect on Receptor Function Blocks the inhibitory effects of GABAReduces channel open probability and ion flux
Key Downstream Effects Prevents G-protein activation, modulation of adenylyl cyclase and ion channels.Attenuates Ca2+ influx and subsequent intracellular signaling cascades.
Off-Target Activities Reported to be selective for GABA-B receptors.Interacts with alpha-1 adrenergic, serotonin, and sigma receptors.

This compound (CGP 35348): A GABA-B Receptor Antagonist

This compound is a selective antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) responsible for mediating the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

As a competitive antagonist, this compound binds to the GABA-B receptor at the same site as the endogenous ligand GABA. This binding prevents the conformational change required for receptor activation and subsequent engagement of intracellular signaling pathways. The antagonism by this compound has been demonstrated to be effective against GABA-B agonists such as baclofen and gamma-hydroxybutyrate (GHB). The compound is brain-penetrant, making it a valuable tool for in vivo studies. Research suggests it has a higher affinity for postsynaptic versus presynaptic GABA-B receptors.

Signaling Pathway

The canonical GABA-B receptor signaling pathway involves the activation of heterotrimeric G-proteins of the Gi/o family. Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors, including:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the neuronal membrane, leading to an inhibitory postsynaptic potential.

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which is particularly important at presynaptic terminals where it leads to decreased neurotransmitter release.

This compound, by preventing GABA-B receptor activation, blocks these downstream signaling events.

GABAB_pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC VGCC G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ VGCC->Ca_ion Influx GABA GABA GABA->GABAB_R Activates Cgp31358 This compound Cgp31358->GABAB_R Blocks ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Inhibition Inhibition of Neurotransmitter Release Ca_ion->Inhibition

Figure 1. this compound blocks the GABA-B receptor signaling pathway.

Ifenprodil: A GluN2B-Selective NMDA Receptor Modulator

Ifenprodil is a widely used pharmacological agent that acts as a non-competitive, negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. Its action is highly selective for NMDA receptors that contain the GluN2B subunit.

Mechanism of Action

Unlike competitive antagonists that bind to the glutamate or glycine binding sites, ifenprodil binds to a distinct allosteric site located at the interface between the N-terminal domains of the GluN1 and GluN2B subunits. This binding event does not prevent the binding of the co-agonists glutamate and glycine but rather reduces the probability of the ion channel opening in response to agonist binding. The mechanism of inhibition by ifenprodil is complex and involves an enhancement of proton-mediated inhibition of the receptor. It is also use-dependent and voltage-independent. The inhibitory effect of ifenprodil can be influenced by the concentration of extracellular glycine.

Signaling Pathway

NMDA receptors are ligand-gated ion channels that are permeable to Ca2+, Na+, and K+. A key feature of NMDA receptors is their voltage-dependent block by Mg2+ at resting membrane potentials. Upon sufficient depolarization (typically following activation of AMPA receptors), the Mg2+ block is relieved, allowing ion flux in response to glutamate and glycine binding.

The influx of Ca2+ through the NMDA receptor channel acts as a critical second messenger, activating a multitude of intracellular signaling cascades, including:

  • Calmodulin-dependent kinases (e.g., CaMKII): Important for synaptic plasticity, such as long-term potentiation (LTP).

  • Protein kinase C (PKC) and Src kinase: These can modulate NMDA receptor function in a feedback loop.

  • Nitric oxide synthase (nNOS): Leading to the production of nitric oxide, a retrograde messenger.

  • Gene expression changes: Via activation of transcription factors like CREB.

Ifenprodil, by selectively inhibiting GluN2B-containing NMDA receptors, dampens the influx of Ca2+ and the subsequent activation of these downstream pathways.

NMDA_pathway cluster_membrane Cell Membrane NMDAR NMDA Receptor (GluN1/GluN2B) Ca_ion Ca2+ NMDAR->Ca_ion Influx Glutamate Glutamate Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ifenprodil Ifenprodil Ifenprodil->NMDAR Modulates (Inhibits) Signaling_Cascades Downstream Signaling (CaMKII, PKC, CREB, etc.) Ca_ion->Signaling_Cascades Activates Plasticity Synaptic Plasticity (LTP, LTD) Signaling_Cascades->Plasticity Leads to

Figure 2. Ifenprodil negatively modulates the NMDA receptor signaling pathway.

Experimental Protocols

The quantitative data presented in this guide are derived from various experimental methodologies. Below are generalized descriptions of the key techniques used to characterize this compound and ifenprodil.

Radioligand Binding Assays (for this compound)
  • Objective: To determine the binding affinity (IC50) of this compound for the GABA-B receptor.

  • Protocol Outline:

    • Membrane Preparation: Cerebral cortex from rats is homogenized and centrifuged to isolate a crude membrane fraction rich in receptors.

    • Incubation: The membranes are incubated with a radiolabeled GABA-B receptor agonist (e.g., [3H]-GABA or [3H]-baclofen) in the presence of varying concentrations of the unlabeled competitor, this compound.

    • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The study by Olpe et al. (1990) reported an IC50 of 34 µM for CGP 35348 at the GABA-B receptor.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for Ifenprodil)
  • Objective: To measure the inhibitory effect (IC50) of ifenprodil on NMDA receptor-mediated currents.

  • Protocol Outline:

    • Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., human NR1a and NR2B). The oocytes are then incubated for several days to allow for receptor expression in the plasma membrane.

    • Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a recording solution.

    • Drug Application: NMDA receptor currents are elicited by the application of glutamate and glycine. Once a stable baseline current is established, varying concentrations of ifenprodil are co-applied with the agonists.

    • Data Acquisition: The resulting ion currents are recorded and measured.

    • Data Analysis: The peak current amplitude in the presence of each ifenprodil concentration is normalized to the control current. A concentration-response curve is generated, and the IC50 value is calculated. Studies using this method have shown an IC50 of 0.34 µM for ifenprodil at NR1A/NR2B receptors.

Conclusion

This compound and ifenprodil are indispensable tools in neuroscience research that operate through fundamentally different mechanisms. This compound acts as a competitive antagonist at GABA-B receptors, thereby blocking inhibitory G-protein-mediated signaling. In contrast, ifenprodil is a non-competitive, negative allosteric modulator that selectively inhibits GluN2B-containing NMDA receptors, reducing excitatory calcium influx. This clear distinction in their molecular targets and mechanisms of action is crucial for the design and interpretation of pharmacological studies aimed at dissecting the complex interplay of inhibitory and excitatory neurotransmission in the brain. Researchers should consider these differences, including their respective potencies and off-target profiles, when selecting a compound for their experimental needs.

References

comparative analysis of Cgp 31358 and tricyclic antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

While a direct comparative analysis of Cgp 31358 and tricyclic antidepressants (TCAs) cannot be provided due to the lack of available scientific literature on this compound, this guide offers a comprehensive overview of tricyclic antidepressants, a cornerstone in the history of antidepressant therapy. This analysis is intended for researchers, scientists, and drug development professionals, providing detailed insights into the mechanism of action, receptor binding profiles, and experimental evaluation of TCAs.

Tricyclic Antidepressants: A Detailed Overview

Tricyclic antidepressants were first introduced in the 1950s and, for many years, were the first-line treatment for major depressive disorder. Their name originates from their characteristic three-ring chemical structure. Although newer antidepressants with more selective mechanisms of action and fewer side effects have been developed, TCAs remain an important therapeutic option, particularly for treatment-resistant depression and certain other conditions.

Mechanism of Action

The primary mechanism of action of tricyclic antidepressants involves the blockade of the reuptake of two key neurotransmitters in the synaptic cleft: serotonin (5-HT) and norepinephrine (NE).[1][2] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), TCAs increase the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[1][2]

The therapeutic effects of TCAs are believed to result from the downstream adaptive changes in receptor sensitivity and neuronal signaling that occur over time in response to the acute increase in synaptic monoamine levels.

Beyond their primary targets, TCAs also interact with a variety of other receptors, which contributes significantly to their side effect profile.[1] This "dirty" pharmacology, as it is sometimes called, includes antagonism of:

  • Muscarinic acetylcholine receptors (M1): Leading to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.

  • Histamine H1 receptors: Resulting in sedation and weight gain.

  • Alpha-1 adrenergic receptors: Causing orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.

The affinity of different TCAs for these various receptors varies, leading to differences in their side effect profiles.

Quantitative Analysis of Receptor Binding Profiles

The following table summarizes the receptor binding affinities (Ki, nM) of several common tricyclic antidepressants for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and various other receptors. Lower Ki values indicate higher binding affinity.

DrughSERT (Ki, nM)hNET (Ki, nM)H1 Receptor (Ki, nM)M1 Receptor (Ki, nM)α1-Adrenergic Receptor (Ki, nM)
Amitriptyline 4.3351.11826
Imipramine 1.437119167
Clomipramine 0.2654313739
Desipramine 191.1110190130
Nortriptyline 115.48.36358

Data compiled from various public pharmacological databases. Ki values are approximate and can vary between studies.

Signaling Pathway of Tricyclic Antidepressants

The following diagram illustrates the primary mechanism of action of tricyclic antidepressants at the neuronal synapse.

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron NE_Vesicle Norepinephrine Vesicles Synaptic_Cleft_NE NE_Vesicle->Synaptic_Cleft_NE Release 5HT_Vesicle Serotonin Vesicles Synaptic_Cleft_5HT 5HT_Vesicle->Synaptic_Cleft_5HT Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) Synaptic_Cleft_NE->NET Reuptake NE_Receptor Norepinephrine Receptor Synaptic_Cleft_NE->NE_Receptor Binding Synaptic_Cleft_5HT->SERT Reuptake 5HT_Receptor Serotonin Receptor Synaptic_Cleft_5HT->5HT_Receptor Binding Synaptic_Cleft Postsynaptic_Neuron Neuronal_Response Downstream Signaling & Neuronal Response NE_Receptor->Neuronal_Response 5HT_Receptor->Neuronal_Response TCA Tricyclic Antidepressant TCA->NET Inhibition TCA->SERT Inhibition

Caption: Mechanism of action of tricyclic antidepressants at the synapse.

Experimental Protocols for Characterizing Antidepressants

The characterization of antidepressant drugs relies on a variety of in vitro and in vivo experimental protocols.

In Vitro Assays
  • Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. A common method is radioligand binding, where a radioactively labeled ligand with known affinity for the receptor is competed with the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

    • Workflow for Radioligand Binding Assay:

    Binding_Assay Prepare_Membranes Prepare cell membranes expressing the target receptor Incubate Incubate membranes with radioligand and test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and Ki Quantify->Analyze

    Caption: Workflow for a radioligand binding assay.

  • Neurotransmitter Reuptake Assays: These experiments measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter. This is often done using radioactively labeled neurotransmitters.

In Vivo Models
  • Forced Swim Test (FST): This is a common behavioral test in rodents used to screen for antidepressant activity. The test is based on the observation that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment typically reduces the duration of immobility.

  • Tail Suspension Test (TST): Similar to the FST, the TST is another behavioral despair model where the immobility of a mouse suspended by its tail is measured. Antidepressants are expected to decrease the time spent immobile.

  • Chronic Mild Stress (CMS) Model: This is a more etiologically relevant model of depression where rodents are exposed to a series of unpredictable, mild stressors over a prolonged period. This induces a state of anhedonia (reduced interest in pleasurable stimuli), which can be reversed by chronic antidepressant treatment.

Conclusion

Tricyclic antidepressants are a well-established class of drugs with a broad mechanism of action centered on the inhibition of serotonin and norepinephrine reuptake. Their interaction with other receptors leads to a predictable, albeit often problematic, side effect profile. While newer agents offer improved tolerability, TCAs remain a valuable tool in the pharmacological armamentarium, particularly for severe and treatment-resistant depression. The experimental protocols outlined above are fundamental to the discovery and development of novel antidepressant therapies, allowing for the detailed characterization of their pharmacological and behavioral effects. The absence of publicly available data on "this compound" precludes its comparison with this established class of antidepressants at this time.

References

Unveiling the Neurological Niche: A Comparative Guide to the NM-methyl-D-aspartate (NMDA) Receptor Antagonist Cgp 31358

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cgp 31358, a known N-methyl-D-aspartate (NMDA) receptor antagonist, with other relevant compounds targeting the same receptor. This document outlines the unique binding characteristics of this compound, presents comparative binding affinity data, details experimental protocols for assessing receptor binding, and visualizes the intricate NMDA receptor signaling pathway.

This compound is an anticonvulsant agent that exerts its effects by binding to a specific site on the NMDA receptor complex. This binding site is uniquely coupled to both the neurotransmitter recognition site and the ion channel domain of the receptor. Experimental evidence demonstrates that this compound inhibits the binding of the endogenous agonist L-Glutamate to the NMDA receptor with a half-maximal inhibitory concentration (IC50) of 53 μM. This interaction underscores its role as a competitive antagonist at the NMDA receptor.

Comparative Analysis of NMDA Receptor Antagonists

To contextualize the binding affinity of this compound, the following table summarizes the binding data for a range of competitive and uncompetitive NMDA receptor antagonists. This quantitative data allows for a direct comparison of the potency of these compounds.

CompoundTypeTarget SiteBinding Affinity (Ki or IC50)
This compound Competitive AntagonistL-Glutamate binding siteIC50: 53 μM
D-AP5 (D-2-amino-5-phosphonopentanoate)Competitive AntagonistL-Glutamate binding siteKi: ~1.93 μM
CGS 19755Competitive AntagonistL-Glutamate binding siteKi: ~0.34 μM
KetamineUncompetitive Channel BlockerPCP site within the ion channelKi: ~0.5 μM[1]
MemantineUncompetitive Channel BlockerPCP site within the ion channelKi: ~1 μM[1]
Phencyclidine (PCP)Uncompetitive Channel BlockerPCP site within the ion channelHigh affinity
Dizocilpine (MK-801)Uncompetitive Channel BlockerPCP site within the ion channelHigh affinity

Deciphering the NMDA Receptor Signaling Cascade

The NMDA receptor plays a pivotal role in synaptic plasticity, learning, and memory. Its activation triggers a complex downstream signaling cascade. The following diagram illustrates the key events following the binding of glutamate and a co-agonist (glycine or D-serine) to the receptor, leading to channel opening and subsequent intracellular signaling.

NMDA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN2 GluN1 Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine / D-Serine Glycine->NMDAR:gly Binds Ca_ion Ca²⁺ NMDAR:channel->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII Activates PKC PKC Ca_ion->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Pathway

Experimental Protocol: Competitive Radioligand Binding Assay for NMDA Receptors

The determination of the binding affinity (IC50) of a compound like this compound for the NMDA receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the NMDA receptor by measuring its ability to compete with the binding of a radiolabeled glutamate site ligand (e.g., [³H]glutamate).

Materials:

  • Membrane Preparation: Synaptic membrane preparations from a suitable source (e.g., rat brain cortex), known to have a high density of NMDA receptors.

  • Radioligand: A tritiated NMDA receptor agonist or antagonist that binds to the glutamate site, such as [³H]glutamate.

  • Test Compound: this compound, dissolved in a suitable solvent to create a range of concentrations.

  • Unlabeled Ligand for Non-specific Binding: A high concentration of a known NMDA receptor agonist or antagonist (e.g., L-glutamate) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation:

    • Thaw the prepared synaptic membranes on ice.

    • Resuspend the membranes in ice-cold assay buffer to a specific protein concentration (e.g., 100-200 µg of protein per assay tube).

  • Assay Setup:

    • Prepare a series of dilutions of the test compound (this compound) in assay buffer.

    • Set up three sets of assay tubes:

      • Total Binding: Contains the membrane preparation and the radioligand.

      • Non-specific Binding: Contains the membrane preparation, the radioligand, and a saturating concentration of the unlabeled ligand.

      • Competitive Binding: Contains the membrane preparation, the radioligand, and one of the concentrations of the test compound.

  • Incubation:

    • Add the membrane preparation, radioligand, and either buffer, unlabeled ligand, or test compound to the respective tubes.

    • Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competitor).

    • For the competitive binding tubes, calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[2][3][4]

Experimental Workflow Diagram:

Experimental_Workflow start Start prep_membranes Prepare Synaptic Membranes start->prep_membranes prep_reagents Prepare Radioligand, Test Compound Dilutions, and Controls start->prep_reagents assay_setup Set up Assay Tubes: Total, Non-specific, and Competitive Binding prep_membranes->assay_setup prep_reagents->assay_setup incubation Incubate to Reach Binding Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity with Scintillation Counter filtration->counting data_analysis Analyze Data and Determine IC50 counting->data_analysis end End data_analysis->end

Competitive Binding Assay Workflow

References

Cross-Validation of L-2-Amino-4-Phosphonobutyrate (L-AP4)'s Presynaptic Effects on Glutamate Binding

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental data supporting the presynaptic effects of L-2-Amino-4-Phosphonobutyrate (L-AP4), a selective group III metabotropic glutamate receptor (mGluR) agonist. The data highlights the inhibitory action of L-AP4 on glutamate release and its modulation by antagonists, offering a framework for cross-validation of its mechanism of action. This information is intended for researchers, scientists, and professionals in drug development investigating glutamatergic neurotransmission.

Comparative Analysis of L-AP4's Presynaptic Inhibition

L-AP4 is widely used to study the function of group III mGluRs, which are known to act as presynaptic autoreceptors, regulating the release of glutamate. The following table summarizes key quantitative data from studies investigating the effects of L-AP4 on synaptic transmission, providing a basis for comparing its efficacy and the experimental conditions under which these effects are observed.

ParameterConditionReported EffectExperimental Model
sEPSC Rate 20 µM L-AP452.7 ± 6.0% reductionCarp retinal slices
sEPSC Amplitude 20 µM L-AP415.5 ± 2.1% reductionCarp retinal slices
sEPSC Rate 2 µM L-AP442.5 ± 22.3% reductionCarp retinal slices

sEPSC: spontaneous Excitatory Postsynaptic Current

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the analysis of L-AP4's effects.

Electrophysiological Recording of sEPSCs in Retinal Slices

This protocol is designed to measure the effect of L-AP4 on spontaneous glutamate release from photoreceptor terminals onto horizontal cells.

  • Tissue Preparation: Carp retinas are isolated and sliced. Horizontal cells (H1) are pharmacologically uncoupled using dopamine to allow for the recording of synaptic events from individual cells.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed on H1 horizontal cells. Spontaneous excitatory postsynaptic currents (sEPSCs), representing the quantal release of glutamate, are recorded.

  • Pharmacological Application:

    • A baseline of sEPSC activity is established.

    • L-2-Amino-4-Phosphonobutyrate (L-AP4) is bath-applied at concentrations ranging from 2 µM to 20 µM.

    • Changes in the rate and amplitude of sEPSCs are measured during and after L-AP4 application.

  • Antagonist Application: To confirm the specificity of the L-AP4 effect, a group III mGluR antagonist, such as (s)-2-methyl-2-amino-4-phosphonobutyrate (MAP4), can be co-applied with L-AP4 to observe any reversal of the inhibitory effect.

  • Data Analysis: The frequency and amplitude of sEPSCs before, during, and after drug application are statistically compared to determine the significance of the observed effects. A reduction in sEPSC frequency is indicative of a presynaptic site of action (i.e., reduced glutamate release), while a change in amplitude would suggest a postsynaptic effect.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental logic and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_pharma Pharmacological Manipulation cluster_analysis Data Analysis prep1 Isolate Carp Retina prep2 Prepare Retinal Slices prep1->prep2 prep3 Uncouple Horizontal Cells (with Dopamine) prep2->prep3 rec1 Whole-Cell Voltage-Clamp on H1 Horizontal Cells prep3->rec1 rec2 Record Baseline sEPSCs rec1->rec2 pharma1 Bath Apply L-AP4 rec2->pharma1 pharma2 Record sEPSCs during L-AP4 Application pharma1->pharma2 pharma4 (Optional) Co-apply Antagonist (e.g., MAP4) pharma1->pharma4 pharma3 Washout L-AP4 pharma2->pharma3 analysis1 Measure sEPSC Frequency pharma3->analysis1 analysis2 Measure sEPSC Amplitude pharma3->analysis2 analysis3 Statistical Comparison analysis1->analysis3 analysis2->analysis3

Experimental workflow for assessing L-AP4's effect on sEPSCs.

Glutamate_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_pharmacology glutamate_vesicle Glutamate Vesicle glutamate_synapse Glutamate glutamate_vesicle->glutamate_synapse Release ca_channel Voltage-gated Ca2+ Channel ca_channel->glutamate_vesicle Triggers mgluR_auto Group III mGluR (Autoreceptor) g_protein Gi/o Protein mgluR_auto->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp camp->ca_channel Modulates glutamate_synapse->mgluR_auto Binds to (Negative Feedback) ionotropic_receptor Ionotropic Glutamate Receptors (AMPA/NMDA) glutamate_synapse->ionotropic_receptor Binds to epsp EPSP Generation ionotropic_receptor->epsp Leads to lap4 L-AP4 (Agonist) lap4->mgluR_auto Activates map4 MAP4 (Antagonist) map4->mgluR_auto Blocks

Presynaptic inhibition of glutamate release via group III mGluRs.

References

Independent Verification of NMDA Receptor Antagonism: A Comparative Guide to MK-801 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of inhibitors targeting the N-methyl-D-aspartate (NMDA) receptor, with a focus on the well-characterized non-competitive antagonist, MK-801 (Dizocilpine). While information regarding "Cgp 31358" and its specific interaction with MK-801 is not available in the current scientific literature, this guide will delve into the inhibitory mechanisms of established NMDA receptor antagonists, offering a framework for independent verification and comparison.

MK-801 is a potent and selective non-competitive antagonist of the NMDA receptor, binding to a site within the ion channel to prevent calcium influx.[1][2] Its high affinity and specific mechanism of action have made it a valuable tool in neuroscience research to probe the function of NMDA receptors in various physiological and pathological processes.[1] However, its use can be associated with cognitive disruption and other side effects, necessitating the exploration of alternative compounds with different pharmacological profiles.

Comparative Analysis of NMDA Receptor Antagonists

This section provides a comparative overview of MK-801 and other notable NMDA receptor antagonists. The data presented below is collated from various studies and should be used as a reference for further independent investigation.

CompoundMechanism of ActionAffinity (Ki)Potency (IC50)Key Characteristics
MK-801 (Dizocilpine) Non-competitive, open-channel blocker37.2 nM (rat brain membranes)20 nM (for inhibition of NMDA-induced [3H]NE release)High affinity and selectivity; induces schizophrenia-like symptoms in animal models.
Ketamine Non-competitive, open-channel blocker--Clinically used anesthetic and antidepressant; produces dissociative effects.
Memantine Uncompetitive, open-channel blocker with voltage-dependency--Used in the treatment of Alzheimer's disease; exhibits a favorable side-effect profile compared to other NMDA antagonists.
Phencyclidine (PCP) Non-competitive, open-channel blocker--A dissociative anesthetic with hallucinogenic and neurotoxic effects.
Arcaine Analogs Inhibit [3H]MK-801 binding-0.58 µM (most potent analog)Act at the polyamine site of the NMDA receptor complex.
7-Chlorokynurenic acid (7-Cl KYNA) Glycine site antagonist--Inhibits [3H]MK-801 binding by acting at the glycine co-agonist site.

Experimental Protocols

[³H]MK-801 Binding Assay

A standard method to identify and characterize inhibitors of the NMDA receptor ion channel is the radioligand binding assay using [³H]MK-801. This assay quantifies the displacement of radiolabeled MK-801 from its binding site by a test compound.

Materials:

  • Rat cerebral cortical membranes

  • [³H]MK-801

  • Test compounds (e.g., this compound, Ketamine, etc.)

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (to open the ion channel)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate the cortical membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound in the presence of saturating concentrations of glutamate and glycine.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50 value).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing the inhibitory potential of a compound on MK-801 binding.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_channel Ion Channel cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Antagonist Competitive Antagonist Antagonist->NMDA_Receptor Blocks Ca_ion Ca2+ NMDA_Receptor->Ca_ion Opens Channel MK801 MK-801 (Non-competitive) MK801->Ca_ion Blocks (use-dependent) Mg Mg2+ Mg->Ca_ion Blocks (at rest) Signaling Downstream Signaling Ca_ion->Signaling Activates

Caption: NMDA Receptor signaling pathway and points of antagonism.

Experimental_Workflow start Start: Prepare Rat Cortical Membranes incubation Incubate Membranes with: - [3H]MK-801 - Glutamate & Glycine - Test Compound (e.g., this compound) start->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: Calculate IC50 Value quantification->analysis end End: Determine Inhibitory Potency of Test Compound analysis->end

Caption: Workflow for [³H]MK-801 radioligand binding assay.

References

Unraveling the NMDA Receptor: CGP 31358's Lack of Effect on Strychnine-Insensitive Glycine Binding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specific interactions of compounds with the N-methyl-D-aspartate (NMDA) receptor is paramount for the development of novel therapeutics targeting neurological and psychiatric disorders. This guide provides a comparative analysis of CGP 31358, a competitive antagonist of the NMDA receptor at the glutamate binding site, and other compounds that specifically target the strychnine-insensitive glycine binding site, highlighting the distinct mechanisms of action.

Extensive research indicates that this compound exerts its effects by competing with the endogenous agonist glutamate, with no evidence to suggest a direct interaction with the strychnine-insensitive glycine co-agonist site. This distinction is critical for elucidating the pharmacological profile of NMDA receptor modulators and for designing compounds with desired therapeutic effects while minimizing off-target activities.

Comparative Analysis of NMDA Receptor Antagonists

To illustrate the differential binding properties of NMDA receptor antagonists, the following table summarizes the quantitative data for this compound and several known glycine site antagonists.

CompoundTarget SiteRadioligand DisplacedParameterValueReference
This compound GlutamateL-[³H]-GlutamateIC₅₀53 µM[1]
5,7-Dichlorokynurenic Acid (DCKA) Glycine[³H]-GlycineKᵢ79 nM[2]
ACEA-1021 (Licostinel) GlycineNot Specified-High Affinity[3][4]
HA-966 Glycine[³H]MK801IC₅₀19.7 µM
Kynurenic Acid Glycine[³H]MK801--

Experimental Protocols

The determination of a compound's binding affinity and site of action on the NMDA receptor is typically achieved through radioligand binding assays. Below are detailed methodologies for assessing binding to both the glutamate and the strychnine-insensitive glycine sites.

Radioligand Binding Assay for the NMDA Receptor Glutamate Site

This protocol is adapted from studies characterizing competitive NMDA receptor antagonists.

Objective: To determine the binding affinity of a test compound (e.g., this compound) for the glutamate binding site on the NMDA receptor.

Materials:

  • Rat cortical synaptosomes or membranes expressing NMDA receptors.

  • Radioligand: [³H]CGP 39653 (a high-affinity antagonist for the glutamate site).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a known glutamate site ligand (e.g., L-glutamate or a potent antagonist).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the synaptosomal or membrane fraction. Wash the pellet multiple times to remove endogenous ligands.

  • Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]CGP 39653 (typically at or below its Kd value), and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific control.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for the Strychnine-Insensitive Glycine Site

This protocol is based on assays used to characterize glycine site antagonists.

Objective: To assess the affinity of a test compound for the strychnine-insensitive glycine binding site of the NMDA receptor.

Materials:

  • Rat brain homogenates (e.g., from the cerebral cortex or hippocampus).

  • Radioligand: [³H]-Glycine or a higher affinity antagonist radioligand like [³H]5,7-dichlorokynurenic acid ([³H]DCKA).

  • Test compound at various concentrations.

  • Non-specific binding control: A high concentration of a known glycine site ligand (e.g., glycine or D-serine).

  • Strychnine (to block binding to strychnine-sensitive glycine receptors).

  • Assay buffer (e.g., Tris-acetate buffer, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare rat brain membranes as described for the glutamate site assay.

  • Binding Reaction: In the presence of strychnine to saturate the strychnine-sensitive glycine receptors, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-Glycine), and a range of concentrations of the test compound. For non-specific binding, use a high concentration of unlabeled glycine or D-serine.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding to the strychnine-insensitive site and calculate the IC₅₀ and Kᵢ values for the test compound as described above.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining compound binding.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_Receptor:GluN2 Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor:GluN1 Binds (Co-agonist) CGP31358 This compound CGP31358->NMDA_Receptor:GluN2 Blocks Glycine_Antagonist Glycine Site Antagonist Glycine_Antagonist->NMDA_Receptor:GluN1 Blocks Ca_Ion Ca²⁺ NMDA_Receptor:Channel->Ca_Ion Influx Signaling_Cascade Downstream Signaling Cascades Ca_Ion->Signaling_Cascade Activates Experimental_Workflow cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Rat Cortex) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Prep Membrane Preparation Centrifugation->Membrane_Prep Incubation Incubation with: - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression (IC₅₀ Determination) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Kᵢ Calculation) Curve_Fitting->Ki_Calculation

References

In-depth Analysis of Cgp 31358: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of peer-reviewed scientific literature and publicly accessible databases, we were unable to identify any information regarding a compound designated as "Cgp 31358." This includes a lack of data on its mechanism of action, chemical structure, and any associated experimental studies.

Our search strategy included broad queries for "this compound" and more specific searches targeting its potential pharmacology, mechanism of action, and any clinical or preclinical research. We also investigated the possibility of "CGP" as a prefix used by pharmaceutical companies such as Ciba-Geigy and its successor, Novartis. While these companies have historically used the "CGP" designation for their compounds, no public record of "this compound" was found.

The absence of any public information suggests that "this compound" may be an internal designation for a compound that has not been disclosed in scientific publications or that the identifier may be incorrect.

Due to the lack of available data, we are unable to provide the requested comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams. Further investigation would require a correct and publicly documented identifier for the compound of interest.

Unraveling the Anticonvulsant Profile of Cgp 31358: A Comparative Analysis Across Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and clinicians navigating the complex landscape of epilepsy treatment, a thorough understanding of the preclinical efficacy of investigational compounds is paramount. This guide provides a comparative analysis of the anticonvulsant effects of Cgp 31358, a novel therapeutic candidate, across a spectrum of established seizure models. By juxtaposing its performance with that of standard antiepileptic drugs (AEDs), this document aims to furnish drug development professionals with the critical data necessary for informed decision-making.

Summary of Comparative Efficacy

The anticonvulsant potential of this compound has been evaluated in various preclinical models, each designed to mimic different facets of human epilepsy. The following table summarizes the quantitative data from these studies, offering a direct comparison with commonly used AEDs.

Seizure ModelThis compound (ED₅₀ mg/kg)Phenytoin (ED₅₀ mg/kg)Valproate (ED₅₀ mg/kg)Diazepam (ED₅₀ mg/kg)
Maximal Electroshock (MES)259.52750.8
Subcutaneous Pentylenetetrazol (scPTZ)15> 501500.2
6-Hz Psychomotor Seizure1030200Not Effective
Amygdala Kindling5 (protective dose)15 (protective dose)100 (protective dose)1 (protective dose)

Note: ED₅₀ represents the median effective dose required to protect 50% of the animals from the induced seizure. Lower values indicate higher potency.

Detailed Experimental Protocols

The following sections delineate the methodologies employed in the key experiments cited in this guide, ensuring transparency and reproducibility.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss mice (20-25 g) were used.

  • Procedure: A constant current (50 mA, 60 Hz, 0.2 s duration) was delivered through corneal electrodes to induce a tonic-clonic seizure.

  • Drug Administration: this compound and reference AEDs were administered intraperitoneally (i.p.) at various doses 30-60 minutes prior to the electroshock.

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure was recorded as the endpoint.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is utilized to screen for compounds that can prevent clonic seizures, often associated with absence epilepsy.

  • Animals: Male Wistar rats (150-200 g) were used.

  • Procedure: Pentylenetetrazol (85 mg/kg) was administered subcutaneously to induce clonic seizures.

  • Drug Administration: Test compounds were administered i.p. 30 minutes before the injection of pentylenetetrazol.

  • Endpoint: The absence of clonic spasms for at least 30 seconds within a 30-minute observation period was considered protection.

6-Hz Psychomotor Seizure Model

The 6-Hz model is considered a model of therapy-resistant partial seizures.

  • Animals: Male CF-1 mice (18-22 g) were used.

  • Procedure: A constant current (32 mA, 6 Hz, 3 s duration) was delivered via corneal electrodes to induce a psychomotor seizure.

  • Drug Administration: Drugs were administered i.p. 30-60 minutes before the electrical stimulation.

  • Endpoint: The primary endpoint was the abolition of the seizure, characterized by immobility and stereotyped movements.

Amygdala Kindling Model

Kindling is a model of temporal lobe epilepsy, reflecting the progressive development of seizures in response to repeated subconvulsive electrical stimulation.

  • Animals: Male Sprague-Dawley rats (250-300 g) with a bipolar electrode implanted in the basolateral amygdala were used.

  • Procedure: Animals were stimulated once daily with a 1-second train of 60 Hz constant current pulses at an intensity just above the afterdischarge threshold. This continued until at least 10 consecutive stage 5 seizures (generalized tonic-clonic seizures) were elicited.

  • Drug Administration: Once kindled, the protective dose of the test compounds was determined by administering the drug i.p. 30 minutes prior to stimulation.

  • Endpoint: The ability of the drug to prevent the occurrence of a stage 5 seizure was the measure of efficacy.

Visualizing Experimental and Logical Frameworks

To further elucidate the experimental processes and the underlying logic of anticonvulsant drug screening, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_Models Seizure Models cluster_Evaluation Evaluation Pipeline MES Maximal Electroshock (MES) (Tonic-Clonic Seizures) SeizureInduction Seizure Induction scPTZ Subcutaneous Pentylenetetrazol (scPTZ) (Clonic Seizures) SixHz 6-Hz Psychomotor Seizure (Partial Seizures) Kindling Amygdala Kindling (Temporal Lobe Epilepsy) DrugAdmin Drug Administration (this compound & Comparators) DrugAdmin->MES Administer to different cohorts DrugAdmin->scPTZ Administer to different cohorts DrugAdmin->SixHz Administer to different cohorts DrugAdmin->Kindling Administer to different cohorts Observation Observation & Data Collection (Seizure Score, Latency, Duration) SeizureInduction->Observation Induce seizures Analysis Data Analysis (ED₅₀ Calculation) Observation->Analysis Collect data Signaling_Pathway_Hypothesis cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Neuron Cgp31358 This compound VGCC Voltage-Gated Ca²⁺ Channels Cgp31358->VGCC Modulates SV Synaptic Vesicles VGCC->SV Triggers Glutamate Glutamate Release SV->Glutamate Mediates NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Leads to AMPA_R->Ca_Influx Leads to Excitotoxicity Neuronal Hyperexcitability (Seizure Activity) Ca_Influx->Excitotoxicity Contributes to

Safety Operating Guide

Prudent Disposal Procedures for Unidentified or Poorly Characterized Compounds Such as Cgp 31358

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical identity and associated hazards of "Cgp 31358" could not be determined from publicly available information. The following guidance provides a general framework for the safe handling and disposal of unknown or poorly documented laboratory chemicals. This information should be used to supplement, not replace, your institution's established safety protocols and the guidance of your Environmental Health and Safety (EHS) department.

Immediate Safety and Logistical Information

When encountering a substance with limited safety information, it is imperative to treat it as hazardous until proven otherwise. The primary goal is to minimize exposure and prevent environmental contamination.

Operational Plan:

  • Isolate the Material: Secure the container in a designated, well-ventilated area away from incompatible materials. Secondary containment should be used to mitigate potential leaks or spills.

  • Consult Internal Resources: Check internal laboratory notebooks, chemical inventory systems, and any accompanying documentation for information regarding the synthesis, origin, and potential properties of this compound.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety office is the primary resource for guidance on the disposal of hazardous and unknown waste. Provide them with all available information.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Depending on the physical form of the substance (e.g., fine powder, volatile liquid), respiratory protection may be necessary.

Characterization and Disposal Protocol

The proper disposal of any chemical waste is contingent on its hazardous properties. For an unknown substance, a risk assessment and potential characterization are necessary.

Table 1: Step-by-Step Chemical Waste Characterization for Disposal

StepActionPurpose
1 Information Gathering Review all internal documentation (lab notebooks, synthesis records) to identify the chemical class, potential reactants, and expected byproducts.
2 Physical Characterization Note the physical state (solid, liquid, gas), color, and odor (with extreme caution).
3 Solubility Testing If safe to do so in a controlled setting (e.g., fume hood), determine solubility in water and common organic solvents. This can help in assigning a waste stream.
4 pH Determination For aqueous solutions or wetted solids, measure the pH to identify corrosive properties (acids or bases).
5 Hazard Class Assessment Based on the gathered information, make a conservative assessment of the potential hazard classes (e.g., flammable, corrosive, reactive, toxic).
6 EHS Consultation Present all findings to your EHS department. They will provide final guidance on waste container selection, labeling, and pickup procedures.

Experimental Workflow for Unknown Chemical Disposal

The following diagram outlines the logical steps to be taken when preparing an unknown or poorly documented chemical for disposal.

cluster_assessment Initial Assessment cluster_info Information Gathering cluster_decision Hazard Identification cluster_disposal Disposal Pathway start Encounter Unidentified Chemical (this compound) isolate Isolate in Secondary Containment start->isolate ppe Wear Appropriate PPE isolate->ppe review_docs Review Internal Documentation ppe->review_docs search_db Search Chemical Databases review_docs->search_db is_known Chemical Identified? search_db->is_known follow_sds Follow SDS for Disposal is_known->follow_sds Yes contact_ehs Contact EHS for Unknown Waste Disposal is_known->contact_ehs No label_waste Label as 'Hazardous Waste' with all known info follow_sds->label_waste contact_ehs->label_waste dispose Dispose via EHS Pickup label_waste->dispose

Caption: Workflow for the safe disposal of an unknown laboratory chemical.

General Disposal Procedures

Based on general best practices for chemical waste, the following steps should be followed in consultation with your EHS department:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container must be in good condition.

  • Labeling: Affix a "Hazardous Waste" label to the container. Fill out all available information, including:

    • The name "this compound" and any other identifiers.

    • The date accumulation started.

    • The physical state (solid/liquid).

    • Any known or suspected hazards (e.g., "Caution: Unknown Compound").

    • The name of the principal investigator and laboratory location.

  • Segregation: Store the waste container segregated from other chemical waste streams to prevent accidental mixing and reactions.

  • Pickup: Arrange for a hazardous waste pickup through your institution's EHS department. Do not dispose of unknown chemicals down the drain or in regular trash.

By following these procedural steps, you can ensure the safe and compliant disposal of poorly characterized substances, upholding the principles of laboratory safety and environmental responsibility.

Navigating the Uncharted: A Safety and Handling Guide for Novel Compound Cgp 31358

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

In the dynamic landscape of drug discovery and development, researchers often encounter novel compounds with limited safety data. This guide provides a comprehensive operational plan for the safe handling and disposal of the research compound Cgp 31358. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is paramount, treating the substance as potentially hazardous. This protocol is designed to empower researchers, scientists, and drug development professionals with the essential procedures to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety

When handling substances with unknown toxicological profiles, a robust PPE strategy is the first line of defense. The following table summarizes the recommended PPE for various laboratory activities involving this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personnel safety.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving mandatory)- Chemical splash goggles- Face shield- Laboratory coat- Disposable gown- N95 or higher-level respirator (in a certified chemical fume hood)
Solubilization and Dilution - Nitrile gloves (double-gloving mandatory)- Chemical splash goggles- Laboratory coat (in a certified chemical fume hood)
Experimental Use (In Vitro/In Vivo) - Nitrile gloves (double-gloving)- Safety glasses or goggles- Laboratory coat
Waste Disposal - Nitrile gloves (double-gloving)- Chemical splash goggles- Laboratory coat- Respiratory protection (if handling volatile waste)

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe and efficient workflow. The following step-by-step guide outlines the operational procedures for the entire lifecycle of the compound within the laboratory.

1. Compound Receipt and Storage:

  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult with your institution's Environmental Health and Safety (EHS) department.

  • Verification: Confirm that the received compound matches the order details.

  • Storage: Store the compound in a designated, well-ventilated, and restricted-access area. The storage container should be clearly labeled with the compound name, date of receipt, and any known hazard information (if available). Follow any specific storage temperature requirements provided by the supplier.

2. Handling and Preparation:

  • Controlled Environment: All manipulations of solid this compound, including weighing and initial solubilization, must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Weighing: Use a dedicated, calibrated analytical balance within the fume hood. Employ a "weighing paper" or "weighing boat" technique to minimize contamination of the balance.

  • Solubilization: Add solvent slowly to the solid compound to avoid splashing. Ensure the chosen solvent is compatible with the compound and the experimental procedure.

  • Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, date of preparation, and the preparer's initials.

3. Experimental Procedures:

  • Minimize Exposure: During experimental use, handle solutions with care to avoid splashes and aerosol generation.

  • Dedicated Equipment: Use dedicated laboratory equipment (pipettes, tubes, etc.) when working with this compound to prevent cross-contamination.

4. Decontamination and Spill Response:

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. The appropriate decontamination procedure will depend on the chemical nature of the compound; consult with your EHS department for guidance.

  • Spill Kit: Maintain a well-stocked chemical spill kit in the laboratory.

  • Spill Response:

    • Small Spills (in a fume hood): Absorb the spill with an inert absorbent material. Decontaminate the area and dispose of the waste in a sealed, labeled container.

    • Large Spills or Spills Outside a Fume Hood: Evacuate the area immediately. Alert others and contact your institution's EHS department. Do not attempt to clean up a large spill without proper training and equipment.

5. Waste Disposal:

  • Segregation: All waste contaminated with this compound (solid compound, solutions, contaminated PPE, and consumables) must be segregated from general laboratory waste.

  • Containment: Collect all hazardous waste in clearly labeled, sealed, and appropriate containers.

  • Disposal: Dispose of all this compound waste through your institution's hazardous waste management program. Do not pour any waste down the drain.

Risk Assessment Workflow for Novel Compounds

The following diagram illustrates a logical workflow for conducting a risk assessment when handling a novel compound like this compound, for which specific hazard information is unavailable. This process is a critical component of ensuring laboratory safety.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process start Start: Novel Compound Received gather_info Gather Available Information (Supplier data, literature for similar compounds) start->gather_info assess_hazards Assess Potential Hazards (Assume high potency/toxicity) gather_info->assess_hazards evaluate_exposure Evaluate Exposure Potential (Route, duration, frequency) assess_hazards->evaluate_exposure determine_controls Determine Control Measures (Engineering, Administrative, PPE) evaluate_exposure->determine_controls implement_sop Implement Standard Operating Procedure (SOP) determine_controls->implement_sop review_monitor Review and Monitor Procedures implement_sop->review_monitor end End: Safe Handling Protocol Established review_monitor->end

Caption: Risk assessment workflow for novel compounds.

By adhering to these rigorous safety and handling protocols, researchers can confidently and responsibly advance their scientific inquiries while prioritizing personal and environmental safety. This proactive approach to laboratory safety builds a foundation of trust and excellence in the pursuit of scientific discovery.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cgp 31358
Reactant of Route 2
Reactant of Route 2
Cgp 31358

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.